Product packaging for 2-Iodo-4-(trifluoromethyl)-1,3-thiazole(Cat. No.:CAS No. 864376-14-7)

2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B3159757
CAS No.: 864376-14-7
M. Wt: 279.02 g/mol
InChI Key: NEZIEJBZBMSGDB-UHFFFAOYSA-N
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Description

2-Iodo-4-(trifluoromethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C4HF3INS and its molecular weight is 279.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HF3INS B3159757 2-Iodo-4-(trifluoromethyl)-1,3-thiazole CAS No. 864376-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3INS/c5-4(6,7)2-1-10-3(8)9-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZIEJBZBMSGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864376-14-7
Record name 2-iodo-4-(trifluoromethyl)-1,3-thiazole
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-iodo-4-(trifluoromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-iodo-4-(trifluoromethyl)-1,3-thiazole (CAS No: 864376-14-7).[1][2][] As a valued building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic scaffolds, a thorough understanding of its properties is paramount for its effective application. This document synthesizes available data, including molecular and structural information, predicted physicochemical parameters, and spectral data of related compounds, to offer a detailed profile. Furthermore, it outlines established experimental protocols for the determination of key properties and discusses the compound's synthetic utility, with a focus on its reactivity in cross-coupling reactions.

Introduction: The Significance of a Trifluoromethylated Thiazole Building Block

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its presence often imparts favorable pharmacokinetic properties and provides a versatile platform for structural modification. The introduction of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The further incorporation of an iodine atom at the 2-position creates a highly versatile synthetic handle.

This compound combines these three key features, making it a powerful building block for the synthesis of novel drug candidates. The carbon-iodine bond is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents at this position.[4] This guide aims to provide researchers with a detailed understanding of the fundamental physicochemical characteristics of this compound to facilitate its use in drug discovery and development.

Molecular and Structural Properties

A foundational understanding of a molecule's basic structural and molecular properties is the first step in its characterization.

Molecular Identity

The key identifiers for this compound are summarized in the table below.

PropertyValueSource
CAS Number 864376-14-7[1][2][]
Molecular Formula C₄HF₃INS[1][2]
Molecular Weight 279.02 g/mol [1][2]
Appearance Off-white to light brown solid (Predicted)
Storage Keep in dark place, inert atmosphere, store in freezer, under -20°C[1]
Structural Representation

The two-dimensional structure and a simplified representation of the key reactive/functional moieties are depicted below.

Figure 1: Structure of this compound with key functional moieties highlighted.

Physicochemical Parameters

PropertyPredicted ValueNotes
Boiling Point 176.0 ± 40.0 °C[5]
236.0 ± 50.0 °C at 760 mmHg[]
Density 2.184 ± 0.06 g/cm³[5]
2.2 ± 0.1 g/cm³[]
pKa -2.67 ± 0.10The trifluoromethyl group is strongly electron-withdrawing, which is expected to decrease the basicity of the thiazole nitrogen.
Melting Point

An experimental melting point for this compound has not been reported in the surveyed literature. As it is described as a solid, a defined melting point is expected.

The determination of a compound's melting point is a fundamental technique to assess its purity. A sharp melting range (typically < 2 °C) is indicative of a pure substance.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: If necessary, finely grind a small amount of this compound using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Rapidly heat the sample to get an approximate melting range. This will save time during the accurate determination.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow rate (1-2 °C per minute).

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Melting Point Determination grind Grind Sample load Load Capillary grind->load place Place in Apparatus load->place heat_fast Rapid Heating (Approximate MP) place->heat_fast cool Cool Down heat_fast->cool heat_slow Slow Heating (1-2 °C/min) cool->heat_slow observe Observe & Record T₁ and T₂ heat_slow->observe

Figure 2: Workflow for the experimental determination of melting point.

Solubility

Specific solubility data for this compound in various solvents is not available. However, based on its structure, a qualitative solubility profile can be predicted. The presence of the polar thiazole ring and the highly polar trifluoromethyl group suggests some solubility in polar organic solvents. The overall molecule is largely nonpolar, so good solubility in a range of common organic solvents is expected, while solubility in water is likely to be low.

A systematic approach to determining a compound's solubility provides insights into its polarity and potential solvent systems for reactions and purification.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Solvents: Water, Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexanes

Procedure:

  • Sample Preparation: Add approximately 10 mg of this compound to a series of labeled test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent.

  • Mixing: Vigorously mix each tube using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be very simple, showing a single singlet for the proton at the 5-position of the thiazole ring. The chemical shift of this proton will be influenced by the adjacent trifluoromethyl group and the overall electronic nature of the ring.

  • ¹³C NMR: The ¹³C NMR spectrum will be more complex, with distinct signals for each of the four carbon atoms. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts will be indicative of the electronic environment of each carbon.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single sharp singlet, characteristic of the trifluoromethyl group.[6] The chemical shift will be in the typical range for a -CF₃ group attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 279. The fragmentation pattern would likely involve the loss of the iodine atom and potentially the trifluoromethyl group, leading to characteristic fragment ions.

Synthetic Utility and Reactivity

The synthetic value of this compound lies in the reactivity of the carbon-iodine bond.[4] Iodine is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the construction of more complex molecules.

Reactivity cluster_reactions Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira heck Heck Coupling (with Alkenes) start->heck buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald product Diverse 2-Substituted-4-(trifluoromethyl)-1,3-thiazoles suzuki->product sonogashira->product heck->product buchwald->product

References

Spectroscopic Data of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

The thiazole ring is a privileged substructure in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, while the iodo group serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This compound (CAS No. 864376-14-7, Molecular Formula: C₄HF₃INS) is therefore a valuable intermediate for the synthesis of complex, biologically active molecules.[1][2][3][4]

Synthesis and Spectroscopic Workflow

A common and effective method for the synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 2-amino-4-(trifluoromethyl)-1,3-thiazole.[5][6] This two-step process involves the diazotization of the amino group followed by displacement with an iodide salt.[7][8]

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of the target compound.

Synthesis and Spectroscopy Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis 2-Amino-4-(trifluoromethyl)-1,3-thiazole 2-Amino-4-(trifluoromethyl)-1,3-thiazole Diazonium Salt Diazonium Salt 2-Amino-4-(trifluoromethyl)-1,3-thiazole->Diazonium Salt NaNO₂, H₂SO₄ This compound This compound Diazonium Salt->this compound KI NMR_Analysis NMR (¹H, ¹³C, ¹⁹F) This compound->NMR_Analysis NMR IR_Analysis FT-IR This compound->IR_Analysis IR MS_Analysis Mass Spectrometry This compound->MS_Analysis MS

Caption: Synthetic and analytical workflow for this compound.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-amino-4-(trifluoromethyl)-1,3-thiazole and other halogenated thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to be simple, showing a single singlet for the proton at the C5 position of the thiazole ring. The chemical shift of this proton is influenced by the electron-withdrawing trifluoromethyl group and the iodine atom. For comparison, the C5-H in 2-bromo-4-(trifluoromethyl)thiazole appears at δ 8.55 ppm.[9] The iodo-substituent is slightly less electronegative than bromine, which might suggest a slightly upfield shift. However, the "heavy atom effect" of iodine can sometimes lead to deshielding. Therefore, a chemical shift in the range of δ 8.3-8.6 ppm is a reasonable prediction.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are as follows:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C280-95The carbon bearing the iodine atom will be significantly shielded due to the heavy atom effect of iodine.
C4145-155 (q, JCF ≈ 35-40 Hz)This carbon is attached to the trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms.
C5120-125This CH carbon will be influenced by the adjacent trifluoromethyl group.
CF₃118-122 (q, JCF ≈ 270-275 Hz)The carbon of the trifluoromethyl group will show a large one-bond coupling to the fluorine atoms.

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds. It is expected to show a single sharp singlet for the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to the electronic environment of the thiazole ring.[10] For trifluoromethyl groups attached to heterocyclic rings, the chemical shift can vary, but a typical range is between δ -60 to -70 ppm relative to CFCl₃.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key predicted absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)VibrationIntensity
~3100C-H stretch (aromatic)Medium
1500-1600C=N and C=C stretching (thiazole ring)Medium-Strong
1250-1350C-F stretching (asymmetric)Strong
1100-1200C-F stretching (symmetric)Strong
~850C-H out-of-plane bendingMedium
600-700C-I stretchingMedium

The strong absorptions corresponding to the C-F stretching vibrations are characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 279.

Predicted Fragmentation Pattern:

The fragmentation of trifluoromethyl-substituted heterocycles can be complex.[7] Key expected fragmentation pathways for this compound include:

  • Loss of Iodine: A prominent peak corresponding to the loss of the iodine atom ([M-I]⁺) at m/z 152.

  • Loss of CF₃: Fragmentation involving the loss of the trifluoromethyl radical ([M-CF₃]⁺) at m/z 210.

  • Ring Fragmentation: Cleavage of the thiazole ring can lead to various smaller fragments.

The following diagram illustrates the predicted major fragmentation pathways.

Mass Spectrometry Fragmentation M+ [C₄HF₃INS]⁺ m/z = 279 M-I [C₄HF₃NS]⁺ m/z = 152 M+->M-I - I• M-CF3 [C₃HINS]⁺ m/z = 210 M+->M-CF3 - CF₃• Fragments Smaller Fragments M-I->Fragments M-CF3->Fragments

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

While specific experimental parameters for this compound are not published, the following provides a general yet robust protocol for its synthesis and spectroscopic analysis based on established methodologies for analogous compounds.

Synthesis: Diazotization and Iodination of 2-Amino-4-(trifluoromethyl)-1,3-thiazole

This procedure is adapted from standard Sandmeyer reaction protocols for 2-aminothiazoles.[5][6]

Step 1: Diazotization

  • Dissolve 2-amino-4-(trifluoromethyl)-1,3-thiazole in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Iodination

  • Prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable external standard (e.g., CFCl₃) for ¹⁹F NMR.

FT-IR Spectroscopy

  • Acquire the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Scan in the range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Obtain the mass spectrum using an electron ionization (EI) source.

  • Analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The provided data, based on sound chemical principles and analysis of related structures, offers a valuable resource for researchers working with this important synthetic intermediate. The experimental protocols outlined serve as a solid foundation for the synthesis and analysis of this compound in a laboratory setting.

References

A Comprehensive Guide to the Structural Elucidation of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-iodo-4-(trifluoromethyl)-1,3-thiazole. While the definitive crystal structure of this compound is not yet publicly documented, this paper outlines a robust, field-proven methodology for its determination. We delve into the causal reasoning behind experimental design, from a proposed synthetic pathway to meticulous crystallization strategies and the intricacies of X-ray data refinement. Furthermore, we offer a predictive analysis of the potential supramolecular architecture, focusing on the influential roles of halogen bonding and trifluoromethyl interactions in directing crystal packing. This guide is intended to serve as a foundational resource for researchers in crystallography, medicinal chemistry, and materials science, enabling the structural characterization of this and related halogenated heterocyclic compounds.

Introduction: The Significance of this compound

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Concurrently, the presence of an iodine atom at the 2-position provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[4] This makes this compound a highly valuable building block in drug discovery and development.

A definitive understanding of its three-dimensional structure in the solid state is paramount. The crystal structure provides unequivocal proof of molecular constitution and offers critical insights into the intermolecular forces that govern its packing. These non-covalent interactions, particularly halogen and chalcogen bonds, are increasingly harnessed in the rational design of crystalline materials with tailored properties, a field known as crystal engineering.[5][6][7] This guide, therefore, presents a complete workflow for the structural elucidation of this key synthetic intermediate.

Synthesis and Purification

A reliable synthesis and rigorous purification are prerequisites for obtaining diffraction-quality single crystals. The following protocol is a proposed adaptation of the well-established Hantzsch thiazole synthesis, a common method for constructing this heterocyclic core.[1]

Proposed Synthetic Pathway

The synthesis would commence with the reaction of a suitable thiourea equivalent with a trifluoromethylated α-haloketone, followed by iodination.

Synthesis_Pathway reagent1 3-Bromo-1,1,1-trifluoroacetone intermediate 2-Amino-4-(trifluoromethyl)-1,3-thiazole reagent1->intermediate Hantzsch Synthesis reagent2 Thiourea reagent2->intermediate product This compound intermediate->product Sandmeyer-type Iodination reagent3 Iodinating Agent (e.g., I2, NIS) reagent3->product SCXRD_Workflow start Obtain Single Crystal mount Mount Crystal on Goniometer start->mount collect Data Collection (Diffractometer) mount->collect X-ray Source process Data Processing & Reduction collect->process Diffraction Pattern solve Structure Solution (Direct Methods/Patterson) process->solve Reflection Intensities refine Structure Refinement (Full-Matrix Least-Squares) solve->refine Initial Atomic Model validate Validation & CIF Generation refine->validate Final Structural Model

References

An In-depth Technical Guide on the Stability and Storage of 2-iodo-4-(trifluoromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-iodo-4-(trifluoromethyl)-1,3-thiazole is a key building block in medicinal chemistry and drug discovery, valued for its unique electronic and structural properties. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the iodo-substituent provides a reactive handle for further chemical modifications.[1][2] However, the inherent reactivity of the carbon-iodine bond and the nature of the thiazole ring necessitate a thorough understanding of the compound's stability to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed protocols for stability assessment.

Introduction to this compound

This compound is a halogenated heterocyclic compound featuring a thiazole ring substituted with an iodine atom at the 2-position and a trifluoromethyl group at the 4-position. The thiazole ring is a common scaffold in many pharmacologically active compounds.[3][4][5] The presence of the electron-withdrawing trifluoromethyl group can significantly influence the chemical reactivity and stability of the molecule.[1] This guide aims to provide a detailed understanding of the factors affecting the stability of this compound and to propose a robust strategy for its storage and handling to maintain its purity and integrity.

Chemical Stability Profile

Thermal Stability

Halogenated organic compounds, particularly those with carbon-iodine bonds, can be susceptible to thermal decomposition.[6][7] While the trifluoromethyl group is known to enhance the thermal stability of some molecules, elevated temperatures should be avoided to prevent potential degradation.[8] The recommended storage temperature for this compound is -20°C .

Photostability

Thiazole-containing compounds, especially those with aryl substituents, can be susceptible to photodegradation.[9] The mechanism often involves the reaction with singlet oxygen, generated in the presence of light, leading to the formation of unstable endoperoxides that can rearrange to various degradation products.[9] Therefore, it is crucial to protect this compound from light.

Hydrolytic Stability

Thiazole derivatives can be susceptible to hydrolysis under certain pH conditions.[10] While the electron-withdrawing nature of the trifluoromethyl group might influence the rate of hydrolysis, it is advisable to protect the compound from moisture to prevent potential degradation.

Oxidative Stability

The thiazole ring and the carbon-iodine bond can be sensitive to oxidation. Strong oxidizing agents should be avoided in the storage and handling of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C To minimize thermal degradation.
Light Store in an amber, tightly sealed container in the dark.To prevent photodegradation.
Moisture Store in a desiccated environment. The container should be tightly sealed.To prevent hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidation.
Incompatible Materials Avoid contact with strong oxidizing agents, strong bases, and reactive metals.[11]To prevent chemical reactions that could lead to degradation.

Proposed Degradation Pathways

Based on the known chemistry of related compounds, the following degradation pathways for this compound can be postulated:

cluster_main Potential Degradation Pathways cluster_photo Photodegradation cluster_hydrolysis Hydrolysis cluster_reduction Reductive Dehalogenation A This compound B Endoperoxide Intermediate A->B Light, O2 D 4-(trifluoromethyl)-1,3-thiazol-2(3H)-one A->D H2O E 4-(trifluoromethyl)-1,3-thiazole A->E Reducing agents C Rearranged Products B->C Rearrangement

Caption: Proposed degradation pathways for this compound.

Comprehensive Stability Testing Program

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound. The program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[12][13][14]

Stability Study Workflow

cluster_workflow Stability Study Workflow start Reference Standard Characterization protocol Develop Stability Protocol start->protocol batches Select Batches for Study protocol->batches storage Place Samples in Stability Chambers batches->storage testing Perform Testing at Time Points storage->testing data Analyze Data and Determine Shelf-Life testing->data report Generate Stability Report data->report

Caption: General workflow for a stability study program.

Recommended Stability Study Conditions

The following conditions are recommended for long-term, intermediate, and accelerated stability studies:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term -20°C ± 5°C24 months0, 3, 6, 9, 12, 18, 24 months
Intermediate 5°C ± 3°C12 months0, 6, 12 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 months0, 3, 6 months

These conditions are based on general guidelines for pharmaceutical stability testing and should be adapted based on the specific application of the compound.[15][16][17][18]

Experimental Protocols
  • Objective: To establish the shelf-life of this compound under the recommended storage condition.

  • Materials:

    • Three representative batches of this compound.

    • Amber glass vials with Teflon-lined caps.

    • -20°C stability chamber.

    • Analytical instrumentation (e.g., HPLC, GC-MS, NMR).

  • Procedure:

    • Characterize the initial purity and identity of each batch using appropriate analytical methods.

    • Aliquot samples into amber glass vials, seal tightly, and place them in the -20°C stability chamber.

    • At each time point (0, 3, 6, 9, 12, 18, and 24 months), withdraw samples from each batch.

    • Analyze the samples for purity, appearance, and the presence of degradation products.

    • Record and analyze the data to determine the rate of degradation, if any.

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.

  • Acid/Base Hydrolysis:

    • Treat a solution of the compound in a suitable solvent with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the solutions and analyze by HPLC.

  • Oxidative Degradation:

    • Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a defined period.

    • Analyze the solution by HPLC.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Expose a solid sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Analyze the sample by HPLC.

Analytical Methods for Stability Monitoring

A stability-indicating analytical method is required to separate and quantify the parent compound from any degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for purity assessment and quantification of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of any significant degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in functional groups.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and suitability for research and development applications. By adhering to the recommended storage conditions of -20°C, protection from light and moisture, and storage under an inert atmosphere, the integrity of the compound can be maintained. A comprehensive stability testing program, including long-term, accelerated, and forced degradation studies, is essential for establishing a definitive shelf-life and understanding the potential degradation pathways. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers working with this important chemical entity.

References

The Synthetic Architect's Guide to 4-(Trifluoromethyl)-1,3-thiazoles: A Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(trifluoromethyl)-1,3-thiazole scaffold is a privileged motif in modern medicinal chemistry and agrochemicals, prized for the unique physicochemical properties imparted by the trifluoromethyl group. This guide provides an in-depth technical review of the principal synthetic routes to this valuable heterocyclic core. We will dissect four major strategies: the classical Hantzsch thiazole synthesis, [3+2] cycloaddition reactions, the utilization of trifluoromethylated building blocks, and direct C-H trifluoromethylation. For each methodology, we will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and offer a critical analysis of the advantages and limitations. This comprehensive overview is designed to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and implement the most suitable synthetic pathway for their specific research and development objectives.

Introduction: The Significance of the Trifluoromethyl Group in Thiazole Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, offers a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a heterocyclic system like 1,3-thiazole—itself a common feature in numerous bioactive compounds—the CF₃ group can significantly enhance a compound's therapeutic potential. The 4-(trifluoromethyl)-1,3-thiazole core is therefore a highly sought-after building block in the development of novel pharmaceuticals and agrochemicals. This guide provides a detailed exploration of the key synthetic strategies to access this important chemical entity.

The Workhorse of Thiazole Synthesis: The Hantzsch Condensation

The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely employed method for the construction of the thiazole ring.[1][2] In the context of 4-(trifluoromethyl)thiazoles, this reaction typically involves the condensation of a thioamide with an α-haloketone bearing a trifluoromethyl group.

Mechanistic Insights

The reaction proceeds via a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to furnish the aromatic thiazole ring. The regioselectivity of the Hantzsch synthesis is a critical consideration, particularly when using unsymmetrical reactants. The reaction conditions, such as pH, can influence the final product distribution.[3]

Hantzsch_Mechanism thioamide Thioamide (R-CSNH2) intermediate1 Thioether Intermediate thioamide->intermediate1 Nucleophilic Attack (SN2) haloketone α-Halo-β-trifluoromethyl Ketone (X-CH(R')-CO-CF3) haloketone->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization product 4-(Trifluoromethyl)-1,3-thiazole intermediate2->product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

This protocol is adapted from a patented procedure for the synthesis of a key intermediate for the fungicide thifluzamide.[4][5]

Step 1: Bromination of Ethyl Trifluoroacetoacetate

  • To a stirred solution of ethyl trifluoroacetoacetate (1.0 mol) in dichloromethane (300 mL) at room temperature, add liquid bromine (1.2 mol) dropwise.

  • Continue stirring at room temperature for 10 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with saturated brine until neutral.

  • Separate the organic layer and concentrate under reduced pressure to yield ethyl 2-bromotrifluoroacetoacetate.

Step 2: Cyclization with Thioacetamide

  • In a reactor equipped with a stirrer, place the crude ethyl 2-bromotrifluoroacetoacetate (0.11 mol).

  • Cool the reactor to 0 °C and begin the dropwise addition of a solution of thioacetamide (0.15 mol) in acetonitrile (50 mL).

  • Control the addition rate to maintain the reaction temperature below 5 °C.

  • After the addition is complete, allow the reaction to proceed to completion (monitored by TLC).

  • The resulting ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate can be isolated and subsequently hydrolyzed to the carboxylic acid.

Advantages and Disadvantages
AdvantagesDisadvantages
High yields and reliability.Limited availability of α-halotrifluoromethyl ketones.
Simple and straightforward procedure.Potential for regioselectivity issues with unsymmetrical reactants.
Wide availability of thioamide starting materials.Can require harsh reaction conditions.

Modern Approaches: [3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions represent a powerful and versatile strategy for the construction of five-membered heterocycles, including 4-(trifluoromethyl)-1,3-thiazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Mechanistic Considerations

In the synthesis of trifluoromethylated thiazoles, a common strategy involves the reaction of a nitrile imine (a 1,3-dipole) with a trifluoromethyl-containing dipolarophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the reactants.

Cycloaddition_Mechanism dipole 1,3-Dipole (e.g., Nitrile Imine) transition_state Concerted or Stepwise Transition State dipole->transition_state dipolarophile Trifluoromethylated Dipolarophile dipolarophile->transition_state product 4-(Trifluoromethyl)-1,3-thiazole transition_state->product Cycloaddition Building_Block_Workflow start Start with Trifluoroacetimidoyl Chloride step1 Couple with Hydrazine Hydrate start->step1 step2 React with a C1 Source (e.g., TFBen) step1->step2 step3 Intramolecular Cyclization step2->step3 end Isolate 3-Trifluoromethyl-1,2,4-triazole step3->end

References

Commercial availability and suppliers of 2-iodo-4-(trifluoromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Sourcing of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a critical building block in modern medicinal chemistry. We will delve into its chemical properties, synthetic utility, and a practical guide to its commercial sourcing, ensuring scientific integrity and providing actionable insights for procurement.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound (CAS No. 864376-14-7) is a heterocyclic compound of significant interest in the field of drug discovery and materials science.[1][] Its value stems from the unique combination of three key structural motifs integrated into a single, versatile molecule:

  • The Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen. The thiazole core is a "privileged scaffold" found in numerous FDA-approved drugs and biologically active compounds, prized for its metabolic stability and ability to engage in hydrogen bonding.[3][4][5]

  • The Trifluoromethyl (CF₃) Group: This electron-withdrawing group is a cornerstone of modern medicinal chemistry. Its incorporation into a drug candidate can significantly enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (aiding membrane permeability), and improve binding affinity.[6]

  • The Iodine Atom: Positioned at the 2-position of the thiazole ring, the carbon-iodine bond serves as a versatile synthetic "handle." Iodine is an excellent leaving group, making this position highly reactive and amenable to a wide array of powerful cross-coupling reactions.[6]

This trifecta of features makes this compound a highly sought-after starting material for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.

Physicochemical Properties and Specifications

Accurate identification and handling of this reagent are paramount. The following table summarizes its key properties based on data from leading chemical suppliers.

PropertyValueSource
CAS Number 864376-14-7[1][][7]
Molecular Formula C₄HF₃INS[1][7]
Molecular Weight 279.02 g/mol [1][7]
Appearance Off-white to light brown solid[7]
MDL Number MFCD16659204[1][7]
Storage Conditions Store in freezer, under -20°C; Keep in dark place, inert atmosphere[1][7]

Note: Purity specifications typically exceed 95-97%, but should always be confirmed by consulting the supplier's Certificate of Analysis (COA) for a specific lot.

Core Synthetic Utility: A Gateway to Molecular Diversity

The primary utility of this compound lies in the reactivity of its carbon-iodine bond. This bond is relatively weak, enabling its participation in a multitude of transition-metal-catalyzed cross-coupling reactions.[6] This allows for the precise and efficient introduction of diverse substituents at the 2-position, a critical step in exploring chemical space during lead optimization.

Key transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.[6]

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.[6]

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.[6]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a wide range of nitrogen-containing functional groups.

The diagram below illustrates the central role of this building block in accessing a library of diverse 2-substituted thiazole derivatives.

G main This compound suzuki Suzuki Coupling (+ R-B(OH)₂) main->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) main->sonogashira buchwald Buchwald-Hartwig (+ R₂NH) main->buchwald heck Heck Coupling (+ Alkene) main->heck prod_suzuki 2-Aryl/Heteroaryl Derivative suzuki->prod_suzuki prod_sonogashira 2-Alkynyl Derivative sonogashira->prod_sonogashira prod_buchwald 2-Amino Derivative buchwald->prod_buchwald prod_heck 2-Vinyl Derivative heck->prod_heck

Caption: Synthetic pathways enabled by this compound.

Commercial Availability & Representative Suppliers

This building block is readily available from a range of chemical suppliers specializing in reagents for research and development. While catalog offerings and stock levels fluctuate, the following companies are established sources for this and related heterocyclic compounds.

SupplierCAS Number ListedNotes
BLDpharm 864376-14-7Often provides detailed product information, including storage conditions and related categories.[1]
BOC Sciences 864376-14-7Lists the compound as a building block and provides synonyms.[]
BenchChem 864376-14-7Provides a good overview of the molecule's synthetic versatility and applications.[6]
ChemicalBook 864376-14-7Aggregates data and lists multiple suppliers, including AK Scientific, with pricing information.[7]
Apollo Scientific N/AA key supplier of fluorinated building blocks and related thiazole derivatives.[8][9]

This list is not exhaustive but represents a strong starting point for procurement. Researchers should also explore platforms like eMolecules, PubChem, and SciFinder to compare vendors and identify new suppliers.

A Self-Validating Procurement Workflow

To ensure the integrity of your research, a systematic approach to chemical procurement is essential. The following workflow outlines a self-validating process for acquiring this compound.

Step-by-Step Procurement Protocol:
  • Verify Identity: Always use the CAS Number (864376-14-7) as the primary identifier to avoid ambiguity with isomers or related compounds.

  • Identify Potential Suppliers: Utilize chemical search engines and supplier directories to compile a list of vendors.

  • Request Quotations: Contact multiple suppliers to compare price, available quantities (e.g., 100mg, 1g, etc.), and estimated lead times.

  • Demand a Certificate of Analysis (COA): Before purchase, request the lot-specific COA. This document is non-negotiable. Scrutinize it for:

    • Purity Data: Typically determined by HPLC or GC. Ensure it meets your experimental requirements.

    • Identity Confirmation: Look for spectral data (e.g., ¹H NMR, ¹³C NMR, MS) that confirms the structure.

  • Review the Safety Data Sheet (SDS): The SDS contains critical information on handling, storage, personal protective equipment (PPE), and disposal.[7]

  • Place Order: Select the supplier that best balances cost, purity, availability, and reliable documentation.

  • Incoming Quality Control (Optional but Recommended): Upon receipt, consider running a simple analytical test (e.g., melting point or TLC) to verify the material against the COA before use in a critical reaction.

The following diagram visualizes this critical workflow.

G start Start: Identify Need for CAS 864376-14-7 search Search Suppliers (e.g., BLDpharm, BOC Sci) start->search quote Request & Compare Quotes (Price, Purity, Lead Time) search->quote coa CRITICAL STEP: Request & Scrutinize Certificate of Analysis (COA) quote->coa coa->search COA Unacceptable sds Review Safety Data Sheet (SDS) coa->sds COA Acceptable purchase Place Purchase Order sds->purchase receive Receive & Verify Material (Optional QC) purchase->receive end Proceed to Experiment receive->end

Caption: A robust workflow for the procurement of research chemicals.

Conclusion

This compound is a powerful and commercially accessible building block for chemists engaged in drug discovery and the synthesis of functional materials. Its value is anchored in the strategic combination of a biologically relevant thiazole core, a performance-enhancing trifluoromethyl group, and a synthetically versatile iodine handle. By following a rigorous, documentation-centric procurement process, researchers can confidently source high-quality material, ensuring the reliability and reproducibility of their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-(Trifluoromethyl)thiazole Moiety

The 2-aryl-4-(trifluoromethyl)-1,3-thiazole scaffold is a privileged structural motif in medicinal chemistry and materials science. The trifluoromethyl group (-CF3) is a key functional group in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] The thiazole ring itself is a versatile heterocyclic core found in numerous biologically active compounds.[2] The combination of these two features makes 2-aryl-4-(trifluoromethyl)-1,3-thiazoles highly valuable targets in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these important compounds, offering a versatile route to a diverse range of derivatives.[3] This document provides a detailed guide to the Suzuki coupling of 2-iodo-4-(trifluoromethyl)-1,3-thiazole, including mechanistic insights, optimized protocols, and troubleshooting advice.

Mechanistic Considerations for the Suzuki Coupling of this compound

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The presence of the strongly electron-withdrawing trifluoromethyl group at the C4 position of the thiazole ring has a significant impact on the reactivity of the 2-iodo substrate. This electron deficiency facilitates the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-iodine bond.[5] The general reactivity trend for aryl halides in this step is I > Br > Cl > F.[4]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Base Base (e.g., K₂CO₃) Boronate_complex [R²-B(OR)₂(OH)]⁻ Base->Boronate_complex Boronate R²-B(OR)₂ Boronate->Boronate_complex Boronate_complex->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group makes the C2 position more electrophilic, promoting this step.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired 2-aryl-4-(trifluoromethyl)-1,3-thiazole product and regenerating the Pd(0) catalyst.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure using a Conventional Palladium Catalyst

This protocol is a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)[6]

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ at 3 mol%) under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[7][8]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or neat water with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[7][8]

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (2 mol%).

  • Add the degassed solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Optimization of Reaction Conditions

The success of the Suzuki coupling can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of common components and their roles.

ComponentExamplesRole and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)The choice of catalyst is crucial. Pd(PPh₃)₄ is a common starting point. For challenging couplings, more advanced catalyst systems may be required.
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., XPhos, SPhos)Ligands stabilize the palladium catalyst and influence its reactivity. Bulky, electron-rich phosphine ligands are often effective for heteroaryl couplings.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base activates the boronic acid. The strength and solubility of the base can significantly impact the reaction. Cs₂CO₃ is often a good choice for challenging couplings.[6]
Solvent 1,4-Dioxane/Water, Toluene/Water, DMF, THF/WaterThe solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is commonly used.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst, inefficient base, low temperature.Use a fresh batch of catalyst. Switch to a stronger or more soluble base (e.g., Cs₂CO₃). Increase the reaction temperature.
Protodeboronation The boronic acid is degrading.This can be caused by a strong base, excess water, or prolonged heating. Use a milder base or consider using a boronate ester instead of a boronic acid.[6]
Homocoupling Oxygen contamination leading to oxidative coupling of the boronic acid.Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

Experimental Workflow Visualization

The general workflow for the Suzuki coupling of this compound is outlined below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Reactants: This compound, Boronic Acid, Base Catalyst Add Palladium Catalyst Reagents->Catalyst Inert Purge with Inert Gas Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 2-Aryl-4-(trifluoromethyl)-1,3-thiazole Purify->Product

Figure 2: General experimental workflow for the Suzuki coupling.

References

Application Note & Protocol: High-Efficiency Sonogashira Coupling of 2-Iodo-4-(Trifluoromethyl)-1,3-Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Alkynyl-Thiazoles

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2] This reaction has become indispensable in medicinal chemistry and materials science for synthesizing complex molecular architectures.[1][3][4] The products of this reaction, aryl- and heteroaryl-alkynes, are key structural motifs in a vast array of pharmaceuticals, natural products, and advanced organic materials.[2][4]

This guide focuses on a particularly valuable building block: 2-iodo-4-(trifluoromethyl)-1,3-thiazole . The thiazole ring is a privileged scaffold in drug design, and the incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5] The Sonogashira coupling provides a direct and efficient route to introduce alkynyl diversity at the 2-position of this electron-deficient heterocyclic system, opening avenues for novel compound library synthesis and lead optimization.

This document provides a deep dive into the mechanistic considerations, reaction parameter optimization, and detailed experimental protocols for the successful Sonogashira coupling of this specific substrate.

Mechanistic Landscape: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6][7] Understanding these cycles is paramount for rational optimization and troubleshooting.

  • Palladium Cycle (The Workhorse): This cycle facilitates the core C-C bond formation.

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is typically the rate-determining step. The high reactivity of the C-I bond ensures this step proceeds readily, often at mild temperatures.[2][8]

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the palladium(II) complex, displacing the iodide.

    • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to release the final 2-alkynyl-4-(trifluoromethyl)-1,3-thiazole product and regenerate the active Pd(0) catalyst for the next turnover.[9]

  • Copper Cycle (The Activator): This cycle's primary role is to activate the terminal alkyne.

    • Acid-Base Reaction: An amine base deprotonates the terminal alkyne.[10]

    • Copper(I) Acetylide Formation: The resulting acetylide anion coordinates with a copper(I) salt (e.g., CuI) to form a more reactive copper(I) acetylide species.[2][9] This species is crucial for the transmetalation step in the palladium cycle.

A significant drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to undesired diene byproducts. Furthermore, residual copper can be difficult to remove from the final product, a major concern in pharmaceutical synthesis.[1] This has led to the development of highly efficient copper-free protocols.[3]

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex [R-Pd(II)(I)L₂] (Aryl-Pd Complex) pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination product_complex [R-Pd(II)(C≡CR')L₂] pd_complex->product_complex Transmetalation transmetalation Transmetalation product R-C≡C-R' (Product) product_complex->product reductive_elimination Reductive Elimination alkyne H-C≡C-R' (Alkyne) cu_acetylide Cu-C≡C-R' (Copper Acetylide) alkyne->cu_acetylide base Base base->alkyne Deprotonation cu_acetylide->pd_complex cuI Cu(I) cuI->cu_acetylide Coordination aryl_halide R-I (2-Iodo-Thiazole) aryl_halide->pd_complex

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Optimizing Reaction Parameters for this compound

The electronic nature of the this compound substrate—specifically, the electron-withdrawing CF₃ group and the inherent electron deficiency of the thiazole ring—makes the C-I bond highly susceptible to oxidative addition. This high reactivity allows for mild reaction conditions but also necessitates careful control to prevent side reactions.

ParameterChoice & Rationale
Palladium Source PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ (2-5 mol%): Standard, reliable, and commercially available catalysts. Pd(0) is generated in situ from the Pd(II) precursor.[2] For challenging couplings, modern Buchwald or N-heterocyclic carbene (NHC) precatalysts can offer higher stability and turnover numbers.[1][2]
Copper(I) Source Copper(I) Iodide (CuI) (1-5 mol%): The classic and most common co-catalyst.[2] Use the minimum effective amount to suppress alkyne homocoupling.
Base Amine Bases (Et₃N, DIPEA, Piperidine): Typically used in excess (2-5 equivalents) or as the solvent. They effectively deprotonate the alkyne and neutralize the HI byproduct. Their basicity and coordinating ability are key.[11]
Inorganic Bases (K₂CO₃, Cs₂CO₃): Often used in copper-free protocols. They are non-coordinating and can be advantageous for sensitive substrates.[9][12]
Solvent THF, DMF, Acetonitrile (ACN): Standard polar aprotic solvents that are effective at dissolving the reactants and catalysts. Degassing (e.g., by sparging with argon or nitrogen) is critical to prevent oxygen from promoting homocoupling and deactivating the Pd(0) catalyst.[2]
Temperature Room Temperature to 60 °C: The high reactivity of the iodo-thiazole substrate often allows the reaction to proceed efficiently at room temperature.[2] Gentle heating may be required for less reactive alkynes to drive the reaction to completion.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol represents a robust, general-purpose method for coupling this compound with a variety of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) Iodide [CuI] (3 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe. Stir the resulting suspension for 5 minutes.

  • Add triethylamine (3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish after 2-4 hours, gently heat the mixture to 40-50 °C.

  • Work-up: Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-4-(trifluoromethyl)-1,3-thiazole.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is highly recommended for pharmaceutical applications where avoiding copper contamination is critical. It often requires a slightly more active catalyst system and a stronger base.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and finely ground K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF, followed by the terminal alkyne (1.5 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 4-16 hours), cool to room temperature. Add water to the reaction mixture and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow Figure 2: General Experimental Workflow start Start: Dry Flask under Inert Gas add_solids Add Thiazole, Catalyst(s), Base start->add_solids add_liquids Add Degassed Solvent & Alkyne add_solids->add_liquids react Stir at RT or Heat (Monitor by TLC/LC-MS) add_liquids->react workup Aqueous Work-up: Dilute, Filter, Extract react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product purify->end

Caption: A streamlined workflow for the Sonogashira coupling and purification process.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Pd(0) catalyst (deactivated by O₂). 2. Insufficiently strong base. 3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere. 2. Switch to a stronger base (e.g., from Et₃N to DIPA or K₂CO₃ to Cs₂CO₃). 3. Increase temperature in 10-20 °C increments.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper catalyst. 3. Reaction run for too long.1. Improve inert atmosphere technique. 2. Reduce CuI loading to 1-2 mol% or switch to a copper-free protocol. 3. Monitor reaction closely and work up promptly upon completion.
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition due to high temperature or presence of impurities.Lower the reaction temperature. Ensure all reagents and solvents are pure and anhydrous. Consider using a more robust ligand or precatalyst system.
Difficult Purification Co-elution of product with triphenylphosphine oxide (byproduct of PPh₃ ligands).For copper-catalyzed reactions, an ammonia wash during work-up can help remove copper salts. For phosphine issues, consider switching to a ligand-free system or a catalyst with a more easily separable ligand.

Conclusion

The Sonogashira coupling of this compound is a highly efficient and reliable transformation for accessing a valuable class of compounds for drug discovery and materials science. The substrate's inherent reactivity allows for mild conditions, and a careful choice between standard copper-cocatalyzed and modern copper-free protocols enables chemists to tailor the reaction to their specific needs regarding purity, cost, and scale. By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and optimize this powerful synthetic tool.

References

Application Notes and Protocols: Heck Coupling of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylated Thiazoles

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone for the design of novel therapeutics. When functionalized with a trifluoromethyl (CF₃) group, the physicochemical and metabolic properties of the thiazole core are significantly enhanced. The CF₃ group can improve metabolic stability, increase binding affinity, and modulate lipophilicity, making 2-iodo-4-(trifluoromethyl)-1,3-thiazole a highly valuable building block in drug discovery.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for carbon-carbon bond formation.[1][2] This application note provides a detailed guide to the Heck coupling of this compound with various alkenes, offering insights into reaction mechanisms, optimization strategies, and step-by-step protocols for successful synthesis.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond. This step is typically stereoselective, favoring syn-addition.[3]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step generally dictates the regioselectivity of the reaction.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.[3]

The electron-withdrawing nature of the 4-(trifluoromethyl)-1,3-thiazole ring can influence the reactivity of the C-I bond and the stability of the organopalladium intermediates, necessitating careful optimization of the reaction parameters.

Diagram of the Heck Coupling Catalytic Cycle

Heck_Coupling_Cycle cluster_main Heck Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L₂Pd(II)(Ar)I OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord Alkene PdII_Olefin L₂Pd(II)(Ar)(I)(Olefin) Coord->PdII_Olefin Insertion Migratory Insertion PdII_Olefin->Insertion PdII_Alkyl L₂Pd(II)(Alkyl)I Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product PdII_Hydride L₂Pd(II)(H)I BetaElim->PdII_Hydride RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 H-Base⁺I⁻

Caption: Catalytic cycle for the Heck coupling reaction.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, particularly when using sensitive catalysts and ligands.

  • Inert Atmosphere: Palladium catalysts can be sensitive to air and moisture.[4] It is highly recommended to perform the reactions under an inert atmosphere of nitrogen or argon.[5]

  • Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective precatalysts.[1] The choice of catalyst and ligand can significantly impact reaction efficiency.

  • Ligand Selection: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition step.[1] Triphenylphosphine (PPh₃) is a standard choice, while more sterically demanding and electron-rich phosphines like tri(o-tolyl)phosphine or bidentate ligands such as Xantphos can be beneficial for challenging substrates.[6]

  • Base Selection: An inorganic or organic base is required to neutralize the hydrogen iodide generated during the reaction.[3] Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]

  • Temperature: Heck reactions are typically conducted at elevated temperatures, often between 80-140 °C.[7] Microwave irradiation can also be employed to accelerate the reaction.[5]

Protocol 1: Heck Coupling of this compound with Styrene

This protocol details a standard procedure for the coupling of this compound with styrene, a common model alkene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL), styrene (1.2 mmol), and triethylamine (1.5 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(styryl)-4-(trifluoromethyl)-1,3-thiazole.

Table 1: Representative Reaction Conditions and Yields

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001885-95
n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃ (2.0)DMA1202475-85
4-VinylpyridinePd(PPh₃)₄ (3)-NaOAc (2.0)Acetonitrile801280-90

Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

Protocol 2: Microwave-Assisted Heck Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for certain Heck couplings.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • 10 mL microwave synthesis vial

Procedure:

  • Reaction Setup: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (0.5 mmol), palladium(II) acetate (0.01 mmol, 2 mol%), tri(o-tolyl)phosphine (0.02 mmol, 4 mol%), and potassium carbonate (1.0 mmol).

  • Reagent Addition: Add anhydrous DMA (3 mL) and the alkene (0.6 mmol) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography as described in Protocol 1.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Weigh Reagents: - Thiazole - Catalyst - Ligand - Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous Solvent and Alkene Heat Heat Reaction Mixture (Conventional or Microwave) Solvent->Heat Inert->Solvent Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

Caption: General workflow for the Heck coupling reaction.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a fresh, high-quality palladium catalyst and anhydrous, deoxygenated solvent. Consider using a more active catalyst system, such as a palladacycle or an N-heterocyclic carbene (NHC) ligated palladium complex.[8]

    • Insufficient Temperature: Increase the reaction temperature in increments of 10 °C.

    • Ligand Inhibition: In some cases, excess phosphine ligand can be detrimental. Try reducing the ligand-to-palladium ratio.

  • Formation of Side Products:

    • Homocoupling of the Alkene: This can occur at high temperatures. Lowering the reaction temperature or using a more selective catalyst can mitigate this issue.

    • Isomerization of the Product: The presence of a palladium-hydride species can lead to double bond isomerization. Adding a hydride scavenger, such as a silver salt, can sometimes be effective.

  • Poor Regioselectivity:

    • The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. For unsymmetrical alkenes, a mixture of regioisomers may be obtained. The choice of ligand and solvent can influence the regiochemical outcome.

Conclusion

The Heck coupling of this compound with alkenes is a robust and highly valuable transformation for the synthesis of novel, fluorinated heterocyclic compounds. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently access a diverse range of substituted thiazoles for applications in drug discovery and materials science. The protocols provided herein serve as a solid foundation for further exploration and optimization of this important synthetic methodology.

References

Introduction: The Strategic Importance of 2-Amino-4-(trifluoromethyl)-1,3-thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3-thiazole framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3][4] The introduction of a trifluoromethyl (-CF3) group at the 4-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6][7] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering a direct route to synthesize these valuable 2-amino-4-(trifluoromethyl)-1,3-thiazole derivatives.[8][9][10][11] This reaction is particularly crucial when traditional methods like nucleophilic aromatic substitution are ineffective.[10]

This guide provides a comprehensive overview of the Buchwald-Hartwig amination as applied to this compound, detailing the reaction mechanism, critical parameters, a step-by-step protocol, and troubleshooting advice to enable the successful synthesis of this important class of compounds.

Understanding the Mechanism: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][12] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[13]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.[14]

  • Reductive Elimination: The final step is the reductive elimination of the desired 2-amino-4-(trifluoromethyl)-1,3-thiazole product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[8][12]

An unproductive side reaction that can occur is β-hydride elimination, which leads to hydrodehalogenation of the starting material.[8] The choice of ligand is critical to minimize this side reaction.[15]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Ar-Pd(II)(I)L Ar-Pd(II)(I)L Oxidative_Addition->Ar-Pd(II)(I)L Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(I)L->Amine_Coordination R2NH Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Amine_Coordination->Ar-Pd(II)(NR2)L Base Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Experimental Parameters: A Guide to Reaction Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters.

Palladium Precursor and Ligand Selection

The choice of the palladium precursor and, more importantly, the phosphine ligand is paramount for a successful transformation. While various Pd(0) and Pd(II) sources can be used, the ligand dictates the reactivity and scope of the reaction.[16] For heteroaromatic substrates like thiazoles, bulky, electron-rich phosphine ligands are generally preferred.[8][15][16] These ligands promote the crucial oxidative addition and reductive elimination steps while minimizing side reactions.

Recommended Ligands:

  • Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and BrettPhos have demonstrated broad utility in the amination of heteroaryl halides.[16][17] BrettPhos, in particular, has shown selectivity for primary amines.[9]

  • Ferrocene-based Ligands: Josiphos-type ligands are also effective for the coupling of heteroaryl chlorides and can be considered for challenging substrates.[16]

The Role of the Base

The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine to form the active nucleophile.[14] The choice of base must be carefully considered to ensure it is strong enough to deprotonate the amine without causing decomposition of the starting materials or product.

Commonly Used Bases:

BasepKa of Conjugate AcidTypical Use and Considerations
Sodium tert-butoxide (NaOtBu)~19A strong, commonly used base. Can be incompatible with base-sensitive functional groups like esters.[9]
Lithium bis(trimethylsilyl)amide (LiHMDS)~26A very strong, non-nucleophilic base. Useful for less reactive amines and can confer proton tolerance.[9]
Cesium Carbonate (Cs2CO3)~10A weaker base, often used for substrates with base-sensitive functional groups. May require higher temperatures.
Potassium Phosphate (K3PO4)~12A moderately weak base, also suitable for sensitive substrates.[12]
Solvent Selection

The choice of solvent can significantly influence the reaction rate and yield. Aprotic, non-polar to moderately polar solvents are typically employed.

Recommended Solvents:

  • Toluene: A common and effective solvent for many Buchwald-Hartwig reactions.[9]

  • 1,4-Dioxane: Another widely used solvent, though its potential to form peroxides should be noted.[10][18]

  • tert-Butanol (t-BuOH): Can be used, sometimes in combination with other solvents, and can be beneficial in certain cases.[12]

It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Reaction conditions may need to be optimized for specific substrates.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Reagents: - this compound - Amine - Base - Palladium Precatalyst - Ligand Glassware Dry and Assemble Glassware (Round-bottom flask, condenser) Reagents->Glassware Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Glassware->Inert_Atmosphere Solvent_Addition Add Anhydrous, Degassed Solvent Inert_Atmosphere->Solvent_Addition Reagent_Addition Add Reagents to Flask Solvent_Addition->Reagent_Addition Heating Heat Reaction Mixture (e.g., 80-110 °C) Reagent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool Reaction to Room Temperature Monitoring->Cooling Quenching Quench with Water or Saturated NH4Cl Cooling->Quenching Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Filtration Filter and Concentrate Drying->Filtration Purification Purify by Column Chromatography Filtration->Purification

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure
  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the this compound, amine, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-amino-4-(trifluoromethyl)-1,3-thiazole.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of palladium precatalyst and ligand.- Screen a stronger base (e.g., switch from K3PO4 to NaOtBu).- Increase the reaction temperature.
Formation of dehalogenated starting material - β-Hydride elimination side reaction- Use a bulkier phosphine ligand to disfavor this pathway.[15]- Lower the reaction temperature if possible.
Complex mixture of products - Side reactions of functional groups- Catalyst decomposition- Protect sensitive functional groups on the amine or thiazole.- Ensure rigorous exclusion of air and moisture.[19]- Screen different catalyst/ligand combinations.[19]
Difficulty in purification - Similar polarity of product and byproducts- Optimize the eluent system for column chromatography.- Consider alternative purification methods like preparative TLC or HPLC.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 2-amino-4-(trifluoromethyl)-1,3-thiazole derivatives. A thorough understanding of the reaction mechanism and the influence of key experimental parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for researchers in drug discovery and development, facilitating the efficient synthesis of these important chemical entities.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of the 2-Iodo-4-(trifluoromethyl)-1,3-thiazole Scaffold in Kinase Inhibitor Discovery

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as a major class of therapeutic targets. The 1,3-thiazole ring is a "privileged substructure" in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors targeting enzymes such as B-RAF, CDKs, GSK-3β, and Aurora kinases.[3][4][5] Its ability to participate in hydrogen bonding and other key interactions within the ATP-binding site of kinases makes it an ideal scaffold for inhibitor design.[3]

This application note focuses on a particularly valuable building block for the synthesis of novel kinase inhibitors: This compound . This reagent offers a powerful combination of features for the medicinal chemist:

  • The Thiazole Core: Provides a proven scaffold for kinase binding.

  • The Trifluoromethyl Group: This electron-withdrawing group can significantly enhance the biological and physicochemical properties of a drug candidate. The inclusion of a -CF₃ group often leads to increased metabolic stability, enhanced membrane permeability, and improved binding affinity.

  • The C2-Iodine Atom: The carbon-iodine bond serves as a highly versatile synthetic handle. Its reactivity allows for the facile introduction of a wide range of molecular diversity at the 2-position of the thiazole ring through various palladium-catalyzed cross-coupling reactions.[4] This is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

This guide provides detailed protocols for the functionalization of this compound via Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of diverse libraries of potential kinase inhibitors.

Core Synthetic Strategies: An Overview

The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The general workflow for these reactions is depicted below.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants: - this compound - Coupling Partner - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst atmosphere Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heating & Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify product Characterized Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organotin reagents are toxic and should be handled with care.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties.[6][7]

Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

ReagentCAS No.M.W. ( g/mol )
This compound864376-14-7279.02
Aryl/Heteroarylboronic acidVariesVaries
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium Carbonate (K₂CO₃)584-08-7138.21
Toluene108-88-392.14
Ethanol64-17-546.07

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed 4:1:1 mixture of toluene:ethanol:water (10 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-(trifluoromethyl)-1,3-thiazole.

Protocol 2: Stille Coupling for Diverse C-C Architectures

The Stille reaction offers broad functional group tolerance and is effective for coupling with various organostannanes (aryl, heteroaryl, vinyl, alkynyl).[8][9][10]

Reaction Scheme:

Caption: General scheme for Stille coupling.

Materials:

ReagentCAS No.M.W. ( g/mol )
This compound864376-14-7279.02
Organo(tributyl)stannaneVariesVaries
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Anhydrous Toluene or 1,4-DioxaneVariesVaries

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 mmol, 1.0 eq.) and the organostannane (1.1 mmol, 1.1 eq.) in anhydrous, degassed toluene or 1,4-dioxane (10 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling for Alkynyl Scaffolds

The Sonogashira coupling is the method of choice for introducing terminal alkynes, creating linear scaffolds often used to probe deeper pockets in kinase active sites.[11][12][13][14][15]

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol, 1.2 eq.).

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is paramount for installing amine functionalities, which can act as crucial hydrogen bond donors or acceptors in kinase-inhibitor interactions.[16][17][18][19][20]

Procedure:

  • In a glovebox, combine this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol, 8 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.).

  • Add anhydrous, degassed toluene or dioxane (5 mL).

  • Seal the reaction vessel and heat to 100-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Characterization of Products: Expected Results

Accurate characterization of the synthesized compounds is critical. A combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry should be employed.

Illustrative Example: Characterization data for a structurally similar compound, ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate .[21]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.46–8.00 (m, 5H, Ar-H), 4.49 (q, J = 7.0 Hz, 2H, OCH₂), 1.44 (t, J = 7.0 Hz, 3H, CH₃).

  • ¹³C NMR (125 MHz, CDCl₃): δ 168.87, 160.27, 146.48, 131.77, 131.63, 129.24, 164.15 (q, ²JC-F = 36.5 Hz, C-CF₃), 123.33 (q, ¹JC-F = 269.3 Hz, -CF₃), 62.41, 13.98.

  • ¹⁹F NMR (470 MHz, CDCl₃): δ -52.44 (s).

For products derived from this compound, the ¹⁹F NMR will be particularly informative, with the trifluoromethyl group expected to appear as a singlet around -60 to -70 ppm. The ¹³C NMR will show characteristic quartets for the CF₃ carbon and the thiazole carbon to which it is attached, due to C-F coupling.[1][21]

Application in Kinase Inhibitor Design: A Conceptual Framework

The synthesized 2-substituted-4-(trifluoromethyl)-1,3-thiazoles are prime candidates for screening against a panel of kinases. The diverse functionalities introduced at the C2 position can be tailored to target specific features of the ATP-binding pocket.

G Kinase Kinase ATP-Binding Site Hinge Region (H-Bonding) Hydrophobic Pocket Solvent-Exposed Region Inhibitor 2-Substituted-4-(trifluoromethyl)-1,3-thiazole Thiazole N CF3 Group R-Group from Coupling Inhibitor:N->Kinase:hinge H-Bond Acceptor Inhibitor:CF3->Kinase:hydrophobic Fills Pocket Inhibitor:R->Kinase:solvent Improves Solubility/ Targets Outer Pocket

Caption: Conceptual binding model of a thiazole inhibitor in a kinase active site.

  • Hinge-Binding: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region, a critical interaction for many kinase inhibitors.

  • Hydrophobic Interactions: The trifluoromethyl group and the aryl/heteroaryl moiety at C2 can occupy hydrophobic pockets within the active site, enhancing binding affinity.

  • Solvent-Exposed Region: By varying the 'R' group through different coupling reactions, moieties can be introduced that extend into the solvent-exposed region, providing opportunities to improve solubility and pharmacokinetic properties.

For example, thiazole-based compounds have shown potent inhibitory activity against Glycogen Synthase Kinase-3 (GSK-3), a key target in neurodegenerative diseases and diabetes.[16][22][23][24] The protocols described here provide a direct route to novel analogs for screening against GSK-3 and other important kinase targets.

Conclusion

This compound is a high-value, versatile building block for the synthesis of potential kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig—provide a robust and modular platform for generating extensive libraries of 2-substituted thiazoles. This enables rapid SAR exploration, facilitating the discovery and optimization of novel and potent kinase inhibitors for a range of therapeutic applications.

References

Application Notes and Protocols: The Strategic Use of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Agrochemical Scaffolds

The escalating global demand for food security necessitates the continuous development of innovative and effective agrochemicals. A significant challenge in this endeavor is the emergence of resistance in target pests and pathogens, demanding novel molecular architectures that can overcome existing resistance mechanisms. Within the synthetic chemist's toolbox, fluorinated heterocyclic compounds have emerged as a particularly fruitful area of exploration. The introduction of a trifluoromethyl (CF₃) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to increased potency and an improved toxicological profile.

This guide focuses on a key building block that embodies these desirable characteristics: 2-iodo-4-(trifluoromethyl)-1,3-thiazole . The thiazole ring itself is a well-established pharmacophore in numerous commercial agrochemicals, including fungicides and insecticides.[1][2] The strategic placement of a trifluoromethyl group at the 4-position enhances the biological activity of the resulting derivatives.[3][4] Critically, the iodine atom at the 2-position serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the core scaffold, facilitating the exploration of structure-activity relationships (SAR) and the rapid identification of lead compounds with potent agrochemical activity.

This document provides a comprehensive overview of the properties of this compound and detailed, field-proven protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, pivotal transformations in the synthesis of next-generation agrochemicals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₄HF₃INSPubChem
Molecular Weight 279.02 g/mol PubChem
Appearance Off-white to light brown solidCommercial
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents (e.g., THF, DMF, Dioxane)Inferred

Note: Comprehensive spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) should be obtained for each batch to confirm identity and purity prior to use.

The Synthetic Utility of the Carbon-Iodine Bond

The C-I bond in this compound is the linchpin of its synthetic versatility. The relatively low bond strength and high polarizability of the C-I bond make it an excellent leaving group in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > Cl, allowing for selective functionalization at the 2-position even in the presence of other, less reactive halogens.[5][6]

This high reactivity enables a modular approach to the synthesis of diverse libraries of 4-(trifluoromethyl)-1,3-thiazole derivatives. The following sections provide detailed protocols for three key C-C and C-N bond-forming reactions.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-4-(trifluoromethyl)-1,3-thiazoles

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. In the context of agrochemical synthesis, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 2-position of the thiazole ring, a common structural motif in potent fungicides.

Causality of Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for a broad range of Suzuki couplings. Its four phosphine ligands provide a stable Pd(0) source that readily enters the catalytic cycle.

  • Base: An aqueous solution of a carbonate base, such as K₂CO₃ or Na₂CO₃, is crucial. The base activates the boronic acid for transmetalation to the palladium center and neutralizes the acid generated during the reaction. The use of a biphasic system (e.g., toluene/water) often enhances the reaction rate.

  • Solvent: A mixture of a non-polar organic solvent like toluene or dioxane with water is commonly employed. This ensures the solubility of both the organic-soluble starting materials and the inorganic base.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. Therefore, degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst deactivation and ensure reproducible results.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, or dioxane/water 4:1) to achieve a final concentration of approximately 0.1-0.2 M with respect to the iodo-thiazole.

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For thermally sensitive substrates or to accelerate the reaction, microwave irradiation (e.g., 120 °C for 30-60 minutes) can be highly effective.[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-(trifluoromethyl)-1,3-thiazole derivative.

Illustrative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
24-Chlorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O1001280-90
33-Pyridylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1101675-85
42-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/EtOH/H₂O901082-92

Yields are based on generalized protocols for similar iodo-heterocycles and may require optimization for this specific substrate.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Complex (Ar-Pd(II)L2-I) A->B Ar-I C Transmetalation Intermediate B->C Ar'B(OH)2 Base D Coupled Product Complex C->D D->A Reductive Elimination Product Ar-Ar' (Coupled Product) D->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Application Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-(trifluoromethyl)-1,3-thiazoles

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in introducing alkynyl linkers into molecules, which can be further functionalized or can themselves contribute to biological activity.

Causality of Experimental Choices
  • Catalyst System: A dual-catalyst system is traditionally employed, consisting of a palladium(0) species (e.g., generated from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

  • Solvent: Anhydrous, degassed polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to ensure the solubility of the reagents and catalysts.

  • Copper-Free Conditions: To avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by the copper co-catalyst, copper-free Sonogashira protocols have been developed. These often require a more active palladium catalyst or different reaction conditions but can provide cleaner reaction profiles.[9]

Detailed Step-by-Step Protocol (Copper-Cocatalyzed)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the degassed amine base (e.g., Et₃N, 2.0-3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst and salts. Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Illustrative Data for Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (2)Et₃NTHFRT88-98
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (3)DIPEADMF4085-95
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (2)Et₃NTHFRT75-85
41-HexynePd(PPh₃)₄ (5)CuI (3)Et₃NDMF5080-90

Yields are based on generalized protocols and may require optimization.

Visualization of the Sonogashira Reaction Workflow

Sonogashira_Workflow start Start setup Reaction Setup (Iodo-thiazole, Pd/Cu catalysts) start->setup add_reagents Add Solvent, Base, and Terminal Alkyne setup->add_reagents react Stir at RT or Heat add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up (Dilute, Filter, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Experimental workflow for Sonogashira coupling.

Application Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-(trifluoromethyl)-1,3-thiazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines. This reaction is particularly valuable for synthesizing 2-amino-thiazole derivatives, which are precursors to a range of biologically active compounds, including insecticides.

Causality of Experimental Choices
  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10] Commonly used ligands include XPhos, SPhos, and RuPhos, often paired with a palladium precatalyst like Pd₂(dba)₃ or [Pd(allyl)Cl]₂.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are necessary to prevent side reactions and ensure the stability of the catalyst and base.

  • Inert Atmosphere: As with other palladium-catalyzed reactions, strict exclusion of air and moisture is crucial for optimal results.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq.) to a dry reaction vessel.

  • Reagent Addition: Add the this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.3 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry, filter, and concentrate the organic phase. Purify the residue by flash column chromatography to yield the desired 2-amino-4-(trifluoromethyl)-1,3-thiazole.

Illustrative Data for Buchwald-Hartwig Amination
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (4)NaOt-BuToluene10080-90
2Aniline[Pd(allyl)Cl]₂ (1)RuPhos (3)K₃PO₄Dioxane11075-85
3n-ButylaminePd₂(dba)₃ (2)SPhos (5)NaOt-BuToluene9082-92
4PiperidinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10070-80

Yields are based on generalized protocols and may require optimization.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle E Pd(0)L (Active Catalyst) F Oxidative Addition Complex (Ar-Pd(II)L-I) E->F Ar-I G Amine Coordination & Deprotonation F->G R2NH Base H Reductive Elimination Complex G->H H->E Reductive Elimination Product2 Ar-NR2 (Coupled Product) H->Product2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound is a high-value building block for the discovery of novel agrochemicals. Its trifluoromethyl-substituted thiazole core is a privileged scaffold in modern fungicide and insecticide research. The highly reactive carbon-iodine bond provides a reliable and versatile point of attachment for a vast array of chemical functionalities via robust and well-established cross-coupling methodologies. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer researchers a solid foundation for the rapid and efficient synthesis of compound libraries, accelerating the identification of new and potent crop protection agents. As the need for more effective and environmentally benign agrochemicals continues to grow, the strategic use of such versatile building blocks will be paramount in addressing the challenges of global food production.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifluoromethylated Thiazole Building Block

The 2-iodo-4-(trifluoromethyl)-1,3-thiazole scaffold represents a highly valuable and versatile building block for professionals in drug discovery and materials science. The thiazole ring is a privileged heterocycle, forming the core of numerous FDA-approved drugs, including the anti-inflammatory Meloxicam and the antibiotic Sulfathiazole.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a sought-after motif in medicinal chemistry.

The incorporation of a trifluoromethyl (CF₃) group profoundly enhances the physicochemical properties of a molecule. The CF₃ group can increase metabolic stability, improve membrane permeability, and enhance binding affinity by modulating the electronic nature of the parent molecule.[2][3] The iodine atom at the 2-position serves as an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions.[4] The relative weakness of the C-I bond allows for facile oxidative addition to a palladium(0) center, enabling selective functionalization even in the presence of other, less reactive halogens.[5][6]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille—for the functionalization of this compound. The protocols and insights herein are designed to empower researchers to leverage this building block for the synthesis of novel and impactful molecules.

General Considerations & Experimental Workflow

The success of any cross-coupling reaction hinges on the judicious selection of its core components. Understanding the role of each is paramount to achieving high yields and reproducibility.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common, air-stable precursors that are reduced in situ to the active Pd(0) catalyst. Modern, well-defined pre-catalysts (e.g., XPhos-Pd-G3) offer improved reliability and activity at lower catalyst loadings.

  • Ligand: The ligand stabilizes the palladium center, prevents aggregation into inactive palladium black, and critically influences the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often required for challenging couplings.[7][8]

  • Base: The base plays multiple roles, including neutralizing acid generated during the reaction, and in the case of Suzuki couplings, activating the boronic acid partner for transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) must be matched to the specific reaction and substrate sensitivities.[9][10]

  • Solvent: The solvent must solubilize the reactants and be stable at the required reaction temperature. Anhydrous, degassed solvents are crucial as oxygen can deactivate the catalyst and water can lead to undesired side reactions, such as hydrodehalogenation.[11]

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation cluster_analysis Finalization Setup Inert Atmosphere Setup (Schlenk line / Glovebox) Reagents Add Thiazole, Coupling Partner, Catalyst, Ligand, Base Setup->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Heat Heat to Target Temperature Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Reaction Quench & Phase Separation Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Solvent Removal Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between aryl halides and organoboron reagents.[12] Its high functional group tolerance and the general stability and low toxicity of boronic acids make it a workhorse in synthetic chemistry.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-4-(trifluoromethyl)-1,3-thiazole.

Data Table: Representative Conditions for Suzuki-Miyaura Couplings
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Arylboronic AcidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O8012-2460-90Adapted from[5]
Heteroarylboronic AcidXPhosPdG2 (2)K₂CO₃EtOH/H₂O802-675-95Adapted from[13]
Vinylboronic AcidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1004~85Adapted from[6]

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to C(sp²)-C(sp) bonds.[14] This reaction is invaluable for synthesizing conjugated systems found in pharmaceuticals and organic materials.[15] It typically employs a dual-catalyst system of palladium and a copper(I) salt.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-I pd0->pd2_complex R¹-I (Ox. Add.) pd2_alkyne R¹-Pd(II)L₂-C≡CR² pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Red. Elim. product R¹-C≡CR² pd2_alkyne->product alkyne R²-C≡C-H cu_acetylide Cu(I)-C≡CR² alkyne->cu_acetylide + CuI, Base - HX cu_acetylide->pd2_complex

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 equiv, 6 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous and degassed

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon (repeat 3x).

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA, ~2.0 equiv).

  • Add the terminal alkyne (phenylacetylene) dropwise while stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) for 2-16 hours. The formation of an amine hydrohalide salt precipitate is often observed.

  • Monitor progress by TLC or LC-MS.[5]

  • After completion, filter the reaction mixture through a pad of celite to remove salts and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography to yield the desired 2-(phenylethynyl)-4-(trifluoromethyl)-1,3-thiazole.

Expert Insight: Oxygen must be rigorously excluded, as it can promote the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[16] If this is problematic, copper-free conditions, often employing a stronger base and a more robust palladium/ligand system, can be an effective alternative.[17]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[7][9] This method has largely replaced harsher classical techniques and is a cornerstone of modern medicinal chemistry for synthesizing the ubiquitous arylamine motif.[8]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-I ox_add->pd2_complex R¹-I amine_coord Amine Coordination pd2_complex->amine_coord pd2_amido R¹-Pd(II)L-NR²R³ amine_coord->pd2_amido - Base-HI red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 product R¹-NR²R³ (Coupled Product) red_elim->product amine HNR²R³ + Base amine->amine_coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[18]

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Strictly under an inert atmosphere (glovebox is preferred): To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and the base (NaOtBu).

  • Add this compound and the anhydrous solvent (e.g., Toluene).

  • Add the amine (morpholine).

  • Seal the tube and heat the reaction mixture with stirring to 100-110 °C for 4-24 hours.

  • Monitor the reaction by LC-MS.[9]

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) if using NaOtBu, or water if using Cs₂CO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the desired amino-thiazole product.

Expert Insight: The choice of ligand and base is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential to promote the difficult reductive elimination step that forms the C-N bond.[8] Strong, non-nucleophilic bases like NaOtBu are often required, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective for more sensitive substrates.

Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples organohalides with organostannane reagents.[19] While the toxicity of tin compounds necessitates careful handling and purification, the reaction is highly valuable due to the stability of organostannanes to air and moisture and their tolerance of a wide array of functional groups.

Catalytic Cycle of the Stille Reaction

Stille_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-I ox_add->pd2_complex R¹-I transmetal Transmetalation pd2_complex->transmetal pd2_diorgano R¹-Pd(II)L₂-R² transmetal->pd2_diorgano - I-Sn(R³)₃ red_elim Reductive Elimination pd2_diorgano->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product stannane R²-Sn(R³)₃ stannane->transmetal

Caption: The catalytic cycle for the Stille cross-coupling reaction.[19]

Protocol: Stille Coupling with Tributyl(vinyl)tin

Materials:

  • This compound (1.0 equiv)

  • Tributyl(vinyl)tin (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • To a Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill with argon (repeat 3x).

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Add the organostannane reagent (tributyl(vinyl)tin) via syringe.

  • Heat the mixture to 90-110 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and concentrate the solvent.

  • Purify the crude product directly by column chromatography. Note: Special care must be taken to remove toxic tin byproducts. This can often be achieved by treating a solution of the crude product with aqueous potassium fluoride (KF) to precipitate tributyltin fluoride, which can be removed by filtration, or by using specific chromatography conditions.[20]

Conclusion

This compound is a powerful synthetic intermediate whose utility is fully realized through the application of palladium-catalyzed cross-coupling chemistry. The Suzuki, Sonogashira, Buchwald-Hartwig, and Stille reactions provide reliable and versatile pathways to introduce diverse aryl, alkynyl, amino, and vinyl functionalities at the 2-position. By understanding the mechanistic principles and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively harness this building block to accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole in Medicinal Chemistry

The this compound scaffold is a cornerstone building block for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery and development. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The thiazole ring itself is a privileged structure found in numerous FDA-approved drugs. The strategic placement of an iodine atom at the 2-position provides a versatile handle for a multitude of cross-coupling reactions, enabling the systematic and efficient exploration of chemical space around the core scaffold.

This guide provides detailed protocols and expert insights into the synthesis of novel derivatives from this compound, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions to empower researchers to adapt and troubleshoot these transformations effectively.

Core Synthetic Strategies: A Field-Proven Perspective

The carbon-iodine bond in this compound is the key to its synthetic utility. The relatively low bond strength and high polarizability of the C-I bond make it an excellent leaving group in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions.[1] This allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds. The primary synthetic avenues we will explore are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids, creating biaryl and heteroaryl-aryl structures.

  • Sonogashira Coupling: For the synthesis of C-C triple bonds by coupling with terminal alkynes, leading to alkynyl-thiazole derivatives.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, yielding 2-amino-thiazole derivatives.

  • Nucleophilic Aromatic Substitution (SNA r): For the displacement of the iodide with strong nucleophiles, particularly thiols, to introduce sulfur-linked moieties.

The following sections will provide detailed, step-by-step protocols for each of these transformative reactions.

Protocol I: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-(trifluoromethyl)-1,3-thiazoles

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds and has been successfully applied to the arylation of this compound.[1] The reaction proceeds via a catalytic cycle involving a palladium(0) species.

Causality Behind Experimental Choices
  • Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used in combination with a phosphine ligand, which will be reduced in situ to the active Pd(0) species.

  • Ligand: Triphenylphosphine (PPh₃) is a versatile and commonly used ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation. An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is often effective and provides biphasic conditions that can facilitate product isolation.

  • Solvent: A solvent system that can dissolve both the organic starting materials and the inorganic base is necessary. A mixture of an organic solvent like toluene or dioxane with water is a common choice.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add a degassed 4:1 mixture of toluene and water (5 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-(trifluoromethyl)-1,3-thiazole.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-4-(trifluoromethyl)-1,3-thiazole85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-(trifluoromethyl)-1,3-thiazole80-90
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole82-92
43-Pyridinylboronic acid2-(Pyridin-3-yl)-4-(trifluoromethyl)-1,3-thiazole75-85

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Iodo-thiazole, Arylboronic acid, K2CO3 B Add Pd(PPh3)4 Catalyst A->B C Add Degassed Toluene/Water B->C D Heat to 90°C under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute with Ethyl Acetate E->F G Aqueous Wash (Water, Brine) F->G H Dry, Concentrate G->H I Column Chromatography H->I J 2-Aryl-4-(trifluoromethyl) -1,3-thiazole I->J Isolated Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol II: Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-(trifluoromethyl)-1,3-thiazoles

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, like CuI, is standard. The palladium facilitates the oxidative addition and reductive elimination steps, while the copper is believed to activate the alkyne.

  • Base: A strong amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive acetylide, and also acts as a solvent and scavenger for the hydrogen iodide byproduct.

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent side reactions and catalyst deactivation.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous and degassed N,N-dimethylformamide (5 mL) and triethylamine (3.0 mmol, 3.0 eq.).

  • Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the stirring mixture.

  • Stir the reaction at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times typically range from 2 to 8 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired 2-alkynyl-4-(trifluoromethyl)-1,3-thiazole.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneProductTypical Yield (%)
1Phenylacetylene2-(Phenylethynyl)-4-(trifluoromethyl)-1,3-thiazole80-90
2Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)-4-(trifluoromethyl)-1,3-thiazole85-95
31-Heptyne2-(Hept-1-yn-1-yl)-4-(trifluoromethyl)-1,3-thiazole75-85
43-Hydroxy-3-methyl-1-butyne4-(2-(4-(Trifluoromethyl)thiazol-2-yl)ethynyl)-2-methylbutan-2-ol70-80

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 Pd_complex [Ar-Pd(II)-I]L2 Pd0->Pd_complex Oxidative Addition (Ar-I) Diorgano_Pd [Ar-Pd(II)-C≡C-R]L2 Pd_complex->Diorgano_Pd Transmetalation Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Base, CuI Cu_acetylide->Pd_complex Transmetalation Partner Diorgano_Pd->Pd0 Reductive Elimination Product Ar-C≡C-R Diorgano_Pd->Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd2(dba)3, Xantphos, NaOtBu B Add 2-Iodo-thiazole and Amine in Toluene A->B C Heat to 100-110°C under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Cool & Filter through Celite D->E F Aqueous Wash (Water, Brine) E->F G Dry, Concentrate F->G H Column Chromatography G->H I 2-Amino-4-(trifluoromethyl) -1,3-thiazole H->I Isolated Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-iodo-4-(trifluoromethyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As a key building block in medicinal chemistry, the efficient and clean synthesis of this compound is crucial. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your synthetic success.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a Sandmeyer-type reaction starting from 2-amino-4-(trifluoromethyl)-1,3-thiazole.

Problem 1: Low Yield of the Desired this compound

Question: My reaction is resulting in a low yield of the target iodo-thiazole. What are the likely causes and how can I improve the yield?

Answer: A low yield in this Sandmeyer reaction is a common issue and can often be attributed to several competing side reactions. The primary culprit is the instability of the intermediate diazonium salt, which is exacerbated by the electron-withdrawing trifluoromethyl group. This instability can lead to several non-productive pathways.

Primary Causes and Solutions:

  • Decomposition of the Diazonium Salt: The diazonium salt intermediate can readily decompose, especially at elevated temperatures, to form the corresponding 2-hydroxy-4-(trifluoromethyl)-1,3-thiazole.

    • Mechanism: The diazonium group is an excellent leaving group (N₂) and can be displaced by water present in the reaction mixture.

    • Solution: Maintain a strictly low temperature (0-5 °C) throughout the diazotization and subsequent iodination steps. Ensure all reagents and solvents are pre-cooled. The use of an ice-salt bath can provide more consistent temperature control.

  • Incomplete Diazotization: If the initial diazotization of the starting amine is incomplete, the unreacted 2-amino-4-(trifluoromethyl)-1,3-thiazole will remain in the reaction mixture, leading to a lower conversion to the desired product.

    • Solution: Ensure a slight stoichiometric excess of the diazotizing agent (e.g., sodium nitrite). The slow, dropwise addition of the nitrite solution to the acidic solution of the amine is critical to ensure complete reaction while managing the exotherm.

  • Azo-Coupling Reactions: The highly reactive diazonium salt can couple with the starting amine or other electron-rich species in the reaction mixture to form colored azo-dyes, which are common byproducts in diazotization reactions.[1][2][3]

    • Solution: Maintain a sufficiently acidic medium (pH < 2) to suppress the concentration of the free amine, which is the active coupling partner. A slow addition of the diazonium salt solution to the iodide source can also minimize the concentration of the diazonium salt available for side reactions.

Problem 2: Presence of an Unexpected Side Product with a Higher Molecular Weight

Question: I am observing a significant peak in my LC-MS or a set of unexpected signals in my NMR that corresponds to a di-iodinated product. How is this forming and how can I prevent it?

Answer: The formation of a di-iodinated byproduct, specifically 2,5-diiodo-4-(trifluoromethyl)-1,3-thiazole, is a known side reaction in the halogenation of 2-aminothiazoles.

Mechanism and Prevention:

  • Electrophilic Halogenation of the Thiazole Ring: The thiazole ring is susceptible to electrophilic substitution, particularly at the C5 position. Under the reaction conditions, especially if there is an excess of the iodinating reagent or if the reaction is allowed to proceed for too long, the initially formed this compound can undergo a second iodination at the C5 position.

  • Preventative Measures:

    • Stoichiometric Control: Use a precise stoichiometry of the iodide source (e.g., potassium iodide). Avoid using a large excess.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-reaction. Maintaining a low temperature can also help to control the rate of this side reaction.

Problem 3: The Reaction Mixture Turns a Dark Color and a Tarry Substance Forms

Question: My reaction has produced a dark, tarry material, making workup and purification difficult. What is causing this and what are the mitigation strategies?

Answer: The formation of dark, polymeric, or tarry substances is often a result of the uncontrolled decomposition of the diazonium salt and subsequent radical reactions.

Causes and Mitigation:

  • Thermal Decomposition: As mentioned, the diazonium salt is thermally labile. If the temperature is not strictly controlled, rapid decomposition can initiate polymerization and the formation of complex, insoluble byproducts.

    • Mitigation: Rigorous temperature control is paramount.

  • Radical Reactions: The Sandmeyer reaction can proceed through a radical mechanism. Uncontrolled radical reactions can lead to a variety of byproducts and polymerization.

    • Mitigation: The presence of a copper catalyst (in traditional Sandmeyer reactions) can help to control the radical process. For the iodination, which often does not require a copper catalyst, ensuring a clean reaction setup and high-purity reagents can minimize unwanted radical side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization and iodination steps?

A1: The optimal temperature is between 0 °C and 5 °C. Exceeding this temperature range significantly increases the rate of diazonium salt decomposition, leading to the formation of the 2-hydroxy byproduct and a lower yield of the desired iodo-thiazole.

Q2: Is a copper catalyst necessary for the iodination step?

A2: Unlike chlorination and bromination Sandmeyer reactions, the iodination of diazonium salts with iodide ions (e.g., from KI) is typically rapid and does not require a copper catalyst. The iodide ion itself is a sufficiently strong reducing agent to facilitate the reaction.

Q3: How can I effectively purify the this compound from the common side products?

A3: Purification can typically be achieved using column chromatography on silica gel.[4] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is usually effective.

  • Separation of Byproducts:

    • The desired This compound is moderately polar.

    • The 2,5-diiodo-4-(trifluoromethyl)-1,3-thiazole byproduct will be less polar and should elute first.

    • The 2-hydroxy-4-(trifluoromethyl)-1,3-thiazole byproduct is more polar due to the hydroxyl group and will have a longer retention time on the column.

    • Azo-dyes are often highly colored and can be either more or less polar depending on their exact structure, but are usually separable by chromatography.

  • Alternative Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be an effective method for purification, particularly if one component is present in a much larger quantity.[5][6]

Q4: How can I confirm the identity of the main side products?

A4: The identity of the side products can be confirmed by mass spectrometry and NMR spectroscopy.

CompoundExpected Molecular Ion (m/z)Key 1H NMR Signals (Predicted)Key 13C NMR Signals (Predicted)
2-Hydroxy-4-(trifluoromethyl)-1,3-thiazole ~185A broad singlet for the OH proton; a singlet for the H5 proton.Signals for the thiazole ring carbons, with the C2 carbon shifted downfield due to the OH group. A quartet for the CF₃ carbon.
2,5-Diiodo-4-(trifluoromethyl)-1,3-thiazole ~407No signals in the aromatic region for thiazole protons.Signals for the thiazole ring carbons, with both C2 and C5 showing the effect of iodine substitution. A quartet for the CF₃ carbon.

Q5: What are the safety precautions I should take when running this reaction?

A5: Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to handle them with care.

  • Never isolate the diazonium salt. Use it in solution immediately after its formation.

  • Maintain low temperatures. This not only improves the yield but also enhances the safety of the reaction.

  • Use a safety shield. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Quench any residual diazonium salt at the end of the reaction with a reducing agent like sodium bisulfite before workup.

Optimized Experimental Protocol

This protocol is designed to minimize the formation of side products and maximize the yield of this compound.

Materials:

  • 2-Amino-4-(trifluoromethyl)-1,3-thiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Diazotization: a. In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-(trifluoromethyl)-1,3-thiazole (1.0 eq) in a mixture of water and concentrated sulfuric acid at room temperature. b. Cool the solution to 0-5 °C using an ice-salt bath. c. Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the cooled amine solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. d. Stir the resulting solution at 0-5 °C for 30 minutes after the addition is complete.

  • Iodination: a. In a separate flask, prepare a solution of potassium iodide (1.2 eq) in water and cool it to 0-5 °C. b. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring, maintaining the temperature between 0-5 °C. c. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Workup: a. Extract the reaction mixture with dichloromethane (3 x volume). b. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. b. Collect the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to yield pure this compound.

Reaction Pathways and Side Reactions

The following diagrams illustrate the main synthetic pathway and the key side reactions.

Synthesis_Pathway A 2-Amino-4-(trifluoromethyl)-1,3-thiazole B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ 0-5 °C C This compound B->C KI 0-5 °C caption Figure 1. Main Synthetic Pathway Side_Reactions B Diazonium Salt Intermediate D 2-Hydroxy-4-(trifluoromethyl)-1,3-thiazole (Decomposition) B->D H₂O, Δ E Azo-Coupling Products B->E + Starting Material F 2,5-Diiodo-4-(trifluoromethyl)-1,3-thiazole (Over-iodination) C This compound C->F Excess I₂ caption Figure 2. Common Side Reaction Pathways

References

Improving the regioselectivity of reactions with 2-iodo-4-(trifluoromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-iodo-4-(trifluoromethyl)-1,3-thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Reactivity of this compound

The reactivity of this thiazole derivative is governed by the interplay of its structural features. The trifluoromethyl group (-CF₃) at the C4 position is a powerful electron-withdrawing group, which significantly influences the electron density of the entire heterocyclic ring. This has two major consequences:

  • Activation of the C2-Iodine Bond: The C2 position is rendered highly electrophilic, making the C-I bond susceptible to oxidative addition by a low-valent palladium catalyst. This makes it the primary site for cross-coupling reactions.

  • Acidification of the C5-Hydrogen: The electron-withdrawing effect of the -CF₃ group increases the acidity of the proton at the C5 position, making it the most likely site for regioselective C-H functionalization or metalation.[1]

The iodine at C2 is the most labile leaving group in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl.[2] This predictable reactivity is the cornerstone of achieving regioselectivity.

Caption: Key reactive sites for functionalization.

Troubleshooting & FAQs: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing the C2 position of this compound.[3][4] The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5]

General Palladium Cross-Coupling Cycle cluster_reactants Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Intermediate (R-Pd(II)-X)L_n Pd0->OA Oxidative Addition TM Transmetalation Intermediate (R-Pd(II)-R')L_n OA->TM Transmetalation Product R-R' (Coupled Product) TM->Product Reductive Elimination RX R-X (Thiazole-I) R_M R'-M (Coupling Partner) Product->Pd0 Catalyst Regeneration

Caption: The fundamental steps in a Pd-catalyzed cross-coupling reaction.

Frequently Asked Questions (General)

Q1: My cross-coupling reaction is failing or giving very low yield. What are the first things I should check?

A1: Low yield is a common issue that can often be resolved by systematically checking your setup and reagents.

  • Reagent Purity: Ensure the this compound is pure. More importantly, verify the quality of your coupling partner. Boronic acids, for instance, can degrade over time to form unreactive boroxines, especially if exposed to moisture.[6]

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and lead to side reactions like the homocoupling of boronic acids.[6] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are rigorously degassed.

  • Solvent & Base Quality: Use anhydrous solvents. Water can lead to protodehalogenation (replacement of iodine with hydrogen) and other side reactions.[6] Ensure your base is pure and appropriate for the reaction.

Q2: I'm observing the formation of palladium black in my reaction flask. What does this mean and how can I prevent it?

A2: The formation of palladium black indicates that your palladium catalyst has precipitated out of solution and is no longer active in the catalytic cycle.[6] This is a common mode of catalyst deactivation.

  • Ligand Choice: The ligand's job is to stabilize the palladium center. For challenging substrates like electron-deficient thiazoles, standard ligands like PPh₃ may not be sufficient. Consider using more robust, electron-rich, and bulky ligands such as Buchwald-type phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands form more stable complexes with palladium, preventing aggregation.[6]

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Concentration: Very low or very high concentrations can sometimes promote catalyst decomposition. Ensure you are within a standard concentration range (typically 0.1-0.5 M).

Suzuki-Miyaura Coupling

This reaction couples the thiazole with an organoboron reagent (boronic acid or ester) and is one of the most versatile C-C bond-forming reactions.[3]

Q3: I am trying a Suzuki coupling, but I'm getting a significant amount of homocoupled boronic acid and/or deiodinated thiazole. How can I improve selectivity?

A3: This points to issues with the transmetalation step or competing side reactions.

IssueProbable CauseRecommended Solution
Boronic Acid Homocoupling Presence of oxygen.Improve degassing of solvents. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of reducing a Pd(II) source in situ.[6]
Deiodination of Thiazole Presence of water; base-mediated protodeiodination.Use anhydrous solvents and reagents. Switch to a non-nucleophilic, anhydrous base like Cs₂CO₃ or K₃PO₄.
Poor Reaction Rate Inefficient transmetalation.The choice of base is critical. An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is often required to activate the boronic acid for transmetalation. Ensure a biphasic system is stirring vigorously.

Q4: Which catalyst and ligand system is best for the Suzuki coupling of this thiazole?

A4: There is no single "best" system, as the optimal choice depends on the specific boronic acid used. However, for electron-deficient heteroaryl iodides, systems known for high activity and stability are preferred.

  • For simple arylboronic acids: A standard system like Pd(PPh₃)₄ with K₂CO₃ in a solvent mixture like Dioxane/H₂O can be a good starting point.

  • For sterically hindered or electron-poor boronic acids: A more active catalyst system is often required. Consider using a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like XPhos or SPhos. These ligands accelerate both the oxidative addition and reductive elimination steps.

Sonogashira Coupling

This reaction introduces an alkyne moiety at the C2 position, which is a valuable handle for further transformations in drug discovery.[7]

Q5: My Sonogashira coupling is not working. I'm using Pd(PPh₃)₂Cl₂ and CuI, but the reaction is stalled.

A5: Sonogashira couplings can be sensitive to several factors.

  • Copper Co-catalyst: While classic conditions use a copper(I) co-catalyst, copper can also facilitate the homocoupling of the terminal alkyne (Glaser coupling), leading to side products.[8] If you see significant alkyne dimerization, consider switching to a copper-free protocol.

  • Base: The base is crucial. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It must be anhydrous and of high purity. Ensure you are using a sufficient excess (at least 2-3 equivalents).

  • Oxygen Sensitivity: Alkyne homocoupling is highly sensitive to oxygen. Rigorous degassing is even more critical for Sonogashira reactions than for Suzuki couplings.

  • Ligand Effects: The regioselectivity of Sonogashira couplings can sometimes be controlled by the choice of ligand. While less common for a mono-iodo substrate, it's a known phenomenon in polyhalogenated systems where different ligands can direct the coupling to different positions.[9][10]

Q6: Can I perform a copper-free Sonogashira coupling? What are the advantages?

A6: Yes, copper-free Sonogashira couplings are well-established and often preferred, especially in pharmaceutical synthesis, to avoid potential copper contamination of the final product.[11]

  • Advantages: Cleaner reaction profiles with less alkyne homocoupling and easier purification.

  • Conditions: These protocols typically require a more active palladium catalyst system. A common choice is a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand and a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ in a polar aprotic solvent like DMF or Dioxane.

Troubleshooting & FAQs: C-H Functionalization

The C5-H bond is the prime target for direct functionalization due to its increased acidity.

Q7: I want to introduce a substituent at the C5 position. What is the best strategy?

A7: The most common strategy is deprotonation followed by quenching with an electrophile.

  • Directed Metalation: Use a strong, non-nucleophilic base to selectively deprotonate the C5 position. Lithium bases like n-BuLi or LDA are often too reactive and may lack selectivity. More modern and selective bases like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl are highly effective for the magnesiation or zincation of thiazoles.[1]

  • Quenching: The resulting organometallic intermediate can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, iodine, aryl halides for subsequent coupling) to install the desired group at C5.

Q8: My C-H metalation reaction is giving a complex mixture of products. What could be going wrong?

A8: This often points to issues with temperature control or the choice of base.

  • Temperature: These reactions must be performed at low temperatures (typically -78 °C to 0 °C) to prevent side reactions and decomposition of the organometallic intermediate.

  • Base Stoichiometry: Using a slight excess of the metalating agent is common, but a large excess can lead to multiple deprotonations or reactions with the trifluoromethyl group.

  • Electrophile Addition: The electrophile should be added slowly at low temperature to control the exotherm and improve selectivity.

Exemplary Experimental Protocols

Note: These are generalized starting protocols. Optimization for specific substrates is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling at C2
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvents: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling at C2
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.).

  • Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reagents: Add anhydrous, degassed 1,4-dioxane (10 mL) followed by the terminal alkyne (1.1 mmol, 1.1 eq.) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 6-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

References

Technical Support Center: Catalyst Deactivation in the Cross-Coupling of 2-Iodo-4-(Trifluoromethyl)-1,3-Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of catalyst deactivation in the cross-coupling of 2-iodo-4-(trifluoromethyl)-1,3-thiazole. This resource is tailored for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet increasingly important, heterocyclic building block. The unique electronic and steric properties of this substrate can lead to catalyst deactivation pathways that are not always prevalent in more conventional cross-coupling reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the success of your synthetic endeavors.

The this compound moiety is a valuable pharmacophore due to the metabolic stability and lipophilicity imparted by the trifluoromethyl group.[1][2] However, the electron-withdrawing nature of the trifluoromethyl group and the presence of the Lewis basic thiazole nitrogen can create a challenging environment for palladium catalysts, often leading to deactivation and low product yields.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides a systematic approach to diagnosing and resolving catalyst deactivation.

Observed Problem Probable Cause(s) Detailed Solutions & Preventative Measures
Low or No Product Yield 1. Inefficient Catalyst Activation: The Pd(II) precatalyst is not being effectively reduced to the active Pd(0) species.[5][6] 2. Catalyst Poisoning by Thiazole Nitrogen: The lone pair on the thiazole nitrogen can coordinate to the palladium center, forming catalytically inactive off-cycle complexes.[7] 3. Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[6]Solutions: 1. Catalyst Activation:     a. Use a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst system (e.g., Buchwald G3 palladacycles) that ensures efficient generation of the active catalyst.[8]     b. If using a Pd(II) salt, consider a pre-reduction step before adding the substrates.[6] 2. Mitigating Catalyst Poisoning:     a. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or RuPhos) that can sterically hinder the coordination of the thiazole nitrogen.[7][9]     b. Consider the use of Lewis acidic additives, such as trimethyl borate, which can coordinate to the thiazole nitrogen, masking its Lewis basicity.[3] 3. Preventing Ligand Degradation:     a. Ensure a rigorously inert atmosphere by thoroughly degassing solvents and reagents.[7]     b. Operate at the lowest effective temperature to minimize thermal degradation of the ligand.[7]     c. A slight excess of the phosphine ligand can sometimes be beneficial, but a large excess may inhibit the reaction.[6][7]
Reaction Stalls Prematurely 1. Palladium Black Formation: The active Pd(0) catalyst aggregates into inactive palladium black, often appearing as a black precipitate.[10][11] 2. Inhibition by Byproducts: The iodide generated from the this compound substrate can have an inhibitory effect on some catalyst systems.Solutions: 1. Preventing Palladium Black Formation:     a. The choice of ligand is critical for stabilizing the active catalyst. Bulky monodentate phosphines can be particularly effective.     b. Ensure efficient mixing to maintain a homogeneous reaction mixture.     c. Consider using a lower catalyst loading, as high concentrations can sometimes promote aggregation.[12] 2. Counteracting Byproduct Inhibition:     a. If iodide inhibition is suspected, screening different ligands may identify a system that is less susceptible.     b. In some cases, the addition of a halide scavenger can be beneficial, although this should be approached with caution as it can interfere with the catalytic cycle.
Formation of Homocoupling Side Products 1. Presence of Oxygen: Trace amounts of oxygen can lead to the formation of Pd(II) species that promote the homocoupling of the boronic acid or ester.[13][14] 2. Base-Mediated Decomposition: Certain bases, particularly at high concentrations or temperatures, can cause the degradation of the boronic acid or ester, leading to homocoupling.Solutions: 1. Rigorous Exclusion of Oxygen:     a. Utilize a robust inert gas setup (e.g., Schlenk line or glovebox).     b. Employ freeze-pump-thaw cycles for thorough solvent degassing.     c. Consider adding a mild reducing agent, like potassium formate, to minimize the concentration of free Pd(II).[13] 2. Optimizing Base Selection:     a. Use the mildest base that is effective for the reaction (e.g., K₂CO₃ or K₃PO₄ for Suzuki couplings).[7]     b. Ensure the base is finely powdered and well-dispersed in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning black, and what does it signify?

A1: The formation of a black precipitate is typically indicative of the agglomeration of the active Pd(0) catalyst into palladium black.[10][11] This is a common deactivation pathway where the palladium nanoparticles aggregate, reducing the available catalytic surface area and leading to a decrease in reaction rate or complete stalling. While a slight darkening of the reaction mixture is common in many successful cross-coupling reactions, rapid and extensive black precipitation early on is a strong indicator of catalyst instability. The choice of a suitable stabilizing ligand is the most effective way to prevent this.

Q2: How does the trifluoromethyl group on the thiazole ring affect the cross-coupling reaction?

A2: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects on the this compound substrate:

  • Electronic Effect: The electron-withdrawing nature of the trifluoromethyl group can accelerate the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[4][15]

  • Increased Stability and Lipophilicity: The CF₃ group enhances the metabolic stability and lipophilicity of the resulting molecule, which is beneficial for drug design.[1]

However, the strong inductive effect can also influence the electronics of the palladium center in the catalytic intermediates, potentially affecting the rate of subsequent steps like reductive elimination.[16][17]

Q3: Can the choice of base contribute to catalyst deactivation?

A3: Yes, the base plays a critical role and can be a source of deactivation.[18][19] An overly strong or highly concentrated base can lead to the degradation of the phosphine ligand or the sensitive thiazole substrate.[7] For Suzuki-Miyaura couplings, it's crucial to select a base that is strong enough to facilitate the transmetalation step without causing unwanted side reactions.[20] Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[7] Additionally, some bases can have poor solubility, leading to reproducibility issues.

Q4: What are the key considerations when selecting a phosphine ligand for this specific substrate?

A4: The choice of phosphine ligand is arguably the most critical parameter for a successful cross-coupling with this compound. Key considerations include:

  • Steric Bulk: A bulky ligand is essential to prevent the coordination of the thiazole nitrogen to the palladium center and to stabilize the monoligated Pd(0) species, which is often the most active catalyst.[21]

  • Electron-Donating Ability: Electron-rich phosphines generally accelerate the rate of oxidative addition.

  • Stability: The ligand must be stable under the reaction conditions and resistant to oxidation. Some modern biaryl phosphine ligands are designed for enhanced stability.[22]

Buchwald-type ligands, such as XPhos, RuPhos, and SPhos, are excellent starting points for screening due to their combination of steric bulk and electron-richness.[6][9]

Q5: My reaction is sluggish. Should I increase the temperature?

A5: While increasing the temperature can sometimes improve a sluggish reaction, it should be done with caution. Higher temperatures can accelerate catalyst deactivation pathways, such as ligand degradation and palladium black formation.[7] It is often more effective to first screen different ligands, bases, or solvents to find conditions that promote the desired reaction at a lower temperature. If a higher temperature is necessary, ensure that your catalyst system is sufficiently stable.

Visualizing the Catalytic Cycle and Deactivation Pathways

A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting. The following diagrams illustrate the key steps in a Suzuki-Miyaura cross-coupling and common deactivation pathways.

Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(I) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition Pd_black Palladium Black (Inactive) Pd0->Pd_black Aggregation Poisoned_complex L-Pd(0)-Thiazole (Inactive Complex) Pd0->Poisoned_complex Catalyst Poisoning Transmetalation_complex L-Pd(II)(Ar)(Ar') OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation_complex->Product Aryl_Iodide 2-Iodo-4-(CF3)-Thiazole Aryl_Iodide->OA_complex Boronic_Ester Ar'-B(OR)2 Boronic_Ester->Transmetalation_complex Base Base Base->Transmetalation_complex

References

Technical Support Center: Optimization of Stille Coupling with 2-iodo-4-(trifluoromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Stille coupling reactions involving 2-iodo-4-(trifluoromethyl)-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic properties of this substrate—namely the electron-withdrawing trifluoromethyl group and the heteroaromatic thiazole core—present distinct challenges that require a nuanced approach to reaction optimization.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve high-yielding, reproducible results.

Understanding the Challenges

The Stille coupling of this compound is a powerful method for C-C bond formation, crucial in the synthesis of many pharmaceutical candidates.[1] However, the substrate's characteristics can complicate the standard Stille protocol. The electron-deficient nature of the thiazole ring, exacerbated by the trifluoromethyl group, can slow down the rate-determining transmetalation step of the catalytic cycle.[2][3] Furthermore, the nitrogen and sulfur heteroatoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition.

This guide will address these specific issues, providing a logical framework for systematic optimization.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Stille coupling of this compound.

Low to No Product Yield

Q1: My reaction shows no conversion of the starting material. What are the primary factors to investigate?

A1: When facing a complete lack of reactivity, it is crucial to systematically evaluate the foundational components of your reaction setup.

  • Catalyst Activity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst such as Pd(OAc)₂, it must be reduced in situ. Ensure your reaction conditions are conducive to this reduction. More reliable results are often obtained with air-stable Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄.[4][5] Always use a fresh, high-purity catalyst.

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[2] For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands are often beneficial as they can accelerate the oxidative addition step.[3] Consider screening a variety of ligands to identify the optimal choice for your specific coupling partners.

  • Solvent Purity: Solvents must be anhydrous and thoroughly degassed.[6] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the homocoupling of the organostannane reagent.[6][7]

  • Reagent Quality: Verify the purity of your this compound and the organostannane. Impurities can interfere with the catalyst.

Q2: I'm observing very low yields (<20%). What are the most likely causes and how can I improve the conversion?

A2: Low yields are often a sign of a suboptimal catalytic system or unfavorable reaction kinetics. Here are key areas for optimization:

  • Ligand Optimization: This is often the most impactful variable. The balance between accelerating oxidative addition (favoring electron-donating ligands) and promoting transmetalation and reductive elimination (favoring electron-withdrawing ligands) is key.[2] A screening of different phosphine ligands is highly recommended.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate.[8] While toluene and dioxane are common choices, for electron-poor heteroaromatic substrates, more polar aprotic solvents like DMF or NMP might be beneficial, as they can accelerate the transmetalation step.[8]

  • Temperature: Increasing the reaction temperature can often overcome activation energy barriers.[9] However, be mindful that higher temperatures can also lead to catalyst decomposition and side reactions. A systematic temperature screen is advisable.

  • Additives: The use of additives can have a dramatic effect on reaction efficiency.

    • Copper(I) Iodide (CuI): CuI is a well-known additive in Stille couplings and can accelerate the transmetalation step, often by a significant margin.[2][3] It is thought to act by scavenging inhibitory free ligands or by undergoing transmetalation with the organostannane to form a more reactive organocuprate species.[2][3]

    • Lithium Chloride (LiCl): LiCl can enhance the reaction rate by stabilizing transition states and increasing the polarity of the solvent, which can facilitate transmetalation.[4][6]

    • Fluoride Sources (e.g., CsF): Fluoride ions can coordinate to the organostannane, forming a hypervalent tin species that is more nucleophilic and can undergo transmetalation at a faster rate.[3][10]

Side Reactions and Impurities

Q3: I'm observing a significant amount of homocoupled product from my organostannane. How can I minimize this?

A3: Homocoupling is a common side reaction in Stille couplings and is often promoted by the presence of oxygen.[7][11]

  • Strictly Anaerobic Conditions: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[6] Thoroughly degas all solvents and reagents.

  • Catalyst and Ligand Choice: The choice of catalyst and ligand can influence the propensity for homocoupling.[7] Sometimes, a less reactive catalyst system can suppress this side reaction.

  • Copper(I) Co-catalyst: The addition of a copper(I) co-catalyst can often suppress homocoupling.[7]

Q4: My desired product is contaminated with tin byproducts. What is the most effective way to remove them?

A4: The removal of tin byproducts can be challenging due to their often nonpolar nature. Several workup procedures can be effective:

  • Potassium Fluoride (KF) Wash: A common and effective method is to quench the reaction with a saturated aqueous solution of KF.[7][11] This causes the precipitation of insoluble tin fluorides, which can then be removed by filtration through a pad of Celite®.

  • Silica Gel Chromatography with Triethylamine: Tin byproducts can often be removed by flash chromatography on silica gel. Including a small amount of triethylamine (~2-5%) in the eluent can help to chelate and retain the tin species on the column.[11]

Optimization Strategies: A Tabular Guide

For a systematic approach to optimizing the Stille coupling of this compound, consider screening the following parameters.

ParameterInitial ConditionsOptimization StrategyRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)Screen Pd₂(dba)₃, Pd(OAc)₂Pd(0) sources can be more reliable; Pd(II) requires in-situ reduction.[4]
Ligand PPh₃Screen P(t-Bu)₃, XPhos, SPhos, AsPhosElectron-rich, bulky ligands can accelerate oxidative addition and stabilize the catalyst.[12]
Solvent Toluene or DioxaneScreen DMF, NMPPolar aprotic solvents can enhance the rate of transmetalation.[8]
Temperature 80-90 °CScreen from 60 °C to 120 °CBalance reaction rate against catalyst stability and side reactions.[9]
Additives NoneAdd CuI (10-20 mol%), LiCl (2-3 equiv.), CsF (2 equiv.)Additives can significantly accelerate the rate-limiting transmetalation step.[2][4][10]

Visualizing the Process

The Stille Catalytic Cycle

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][11] Understanding this cycle is key to troubleshooting and optimization.

Stille_Cycle Pd(0)L2 Pd(0)L2 Pd(II)_complex R1-Pd(II)L2-X Pd(0)L2->Pd(II)_complex Oxidative Addition R1-X 2-iodo-4-(trifluoromethyl) -1,3-thiazole R1-X->Pd(II)_complex Oxidative_Addition Oxidative Addition Pd(II)_intermediate R1-Pd(II)L2-R2 Pd(II)_complex->Pd(II)_intermediate Transmetalation R2-SnR3 Organostannane R2-SnR3->Pd(II)_intermediate Transmetalation Transmetalation Pd(II)_intermediate->Pd(0)L2 Reductive Elimination Product R1-R2 (Coupled Product) Pd(II)_intermediate->Product X-SnR3 Tin Byproduct Reductive_Elimination Reductive Elimination Troubleshooting_Workflow Start Low or No Yield Check_Basics Verify Reagent Purity, Catalyst Activity, and Inert Atmosphere Start->Check_Basics No_Improvement1 No Improvement Screen_Ligands Screen Electron-Rich and Bulky Ligands Check_Basics->Screen_Ligands If basics are sound No_Improvement2 No Improvement Screen_Solvents Screen Solvents (Toluene, Dioxane, DMF, NMP) Screen_Ligands->Screen_Solvents If yield improves, continue to optimize No_Improvement3 No Improvement Optimize_Temp Optimize Temperature (60-120 °C) Screen_Solvents->Optimize_Temp If yield improves, continue to optimize No_Improvement4 No Improvement Screen_Additives Screen Additives (CuI, LiCl, CsF) Optimize_Temp->Screen_Additives If yield improves, continue to optimize Success Successful Optimization Screen_Additives->Success

References

Troubleshooting guide for the synthesis of 2-amino-4-(trifluoromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Synthesis Strategies

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Iodo- vs. 2-Bromo-4-(Trifluoromethyl)-1,3-Thiazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is paramount. The 4-(trifluoromethyl)-1,3-thiazole scaffold is a privileged motif in medicinal chemistry, valued for the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of such heterocyclic systems, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[3]

A critical decision in the synthetic design is the choice of the halide on the thiazole core. This guide provides an in-depth, objective comparison of the performance of 2-iodo-4-(trifluoromethyl)-1,3-thiazole and 2-bromo-4-(trifluoromethyl)-1,3-thiazole in key cross-coupling reactions, supported by mechanistic principles and illustrative experimental data from analogous systems.

Executive Summary: The Reactivity Advantage of the Iodo-Substituent

Based on fundamental principles of organometallic chemistry, This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to its bromo counterpart. This heightened reactivity is a direct consequence of the lower carbon-iodine (C-I) bond dissociation energy relative to the carbon-bromine (C-Br) bond.[4][5][6] The cleavage of this C-X bond during the oxidative addition step is often rate-determining in the catalytic cycle.[7] Consequently, the iodo-thiazole derivative typically affords higher yields under milder reaction conditions, including lower temperatures and shorter reaction times.[7][8]

Mechanistic Underpinnings: The Critical Oxidative Addition Step

The universally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, commences with the oxidative addition of the halo-heterocycle to a low-valent palladium(0) species.[3][9] This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex. The activation energy for this process is directly influenced by the strength of the C-X bond.

The bond dissociation energies for carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I.[4] The weaker C-I bond (approx. 213 kJ/mol) compared to the C-Br bond (approx. 285 kJ/mol) means that this compound will undergo oxidative addition more readily than the 2-bromo analogue.[4] This fundamental difference in reactivity dictates the more forcing conditions often required for the bromo-thiazole.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X (2-Halo-Thiazole) Transmetalation Transmetalation Oxidative_Addition->Transmetalation [L₂Pd(II)(R¹)X] note Rate-determining step. Faster for C-I vs. C-Br bond. Oxidative_Addition->note Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [L₂Pd(II)(R¹)R²] Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product R¹-R² Reductive_Elimination->Product

Caption: Generalized catalytic cycle for cross-coupling.

Comparative Performance Data

While direct, side-by-side comparative data for 2-iodo- and 2-bromo-4-(trifluoromethyl)-1,3-thiazole is not extensively published, the following tables present illustrative data from analogous heterocyclic systems to provide a robust, predictive comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The enhanced reactivity of the iodo-thiazole is expected to translate to higher yields in shorter reaction times.

EntryHalide (Analogous System)CatalystBaseSolventTime (h)Yield (%)Reference
12-Bromo-5-methylfuranPd(PPh₃)₄K₂CO₃Toluene/H₂O1275[8]
22-Iodo-5-methylfuranPd(PPh₃)₄K₂CO₃Toluene/H₂O492[8]
Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners. The reactivity trend of I > Br is also pronounced in this reaction.

EntryHalide (Analogous System)StannaneCatalystSolventTemp (°C)Yield (%)Reference
14-Bromo-3-methoxyisothiazole(Tributylstannyl)benzenePd(PPh₃)₄Toluene110Lower[7]
24-Iodo-3-methoxyisothiazole(Tributylstannyl)benzenePd(PPh₃)₄Toluene80Higher[7]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds with terminal alkynes. The iodo-thiazole is expected to be significantly more reactive.

| Entry | Halide (Analogous System) | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 4-Bromobenzamide | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | DMF | 80 | 16 | 79 |[10] | | 2 | 4-Iodobenzamide | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | DMF | 50 | 3 | 91 |[10] |

Experimental Protocols

The following are detailed, representative experimental protocols for Suzuki-Miyaura and Sonogashira couplings, which can be adapted for 2-halo-4-(trifluoromethyl)-1,3-thiazole substrates. It is anticipated that reactions with the 2-iodo derivative will proceed more efficiently under these conditions than with the 2-bromo derivative.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_workflow Suzuki-Miyaura Workflow Start Start Combine_Reagents Combine 2-halo-thiazole (1 equiv), boronic acid (1.2 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2 equiv) in a flask. Start->Combine_Reagents Inert_Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Combine_Reagents->Inert_Atmosphere Add_Solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1). Inert_Atmosphere->Add_Solvent Heat_Stir Heat the mixture (e.g., 90°C) and stir. Monitor by TLC/GC-MS. Add_Solvent->Heat_Stir Workup Cool, dilute with organic solvent, wash with water and brine. Heat_Stir->Workup Purify Dry organic layer, concentrate, and purify by column chromatography. Workup->Purify End End Purify->End

Caption: Step-by-step Suzuki-Miyaura coupling protocol.

Methodology:

  • Reaction Setup: To an oven-dried flask, add the 2-halo-4-(trifluoromethyl)-1,3-thiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base like K₂CO₃ (2.0 equiv).

  • Inerting: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent and water (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling

Methodology:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the 2-halo-4-(trifluoromethyl)-1,3-thiazole (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and an amine base (e.g., TMP, 2.0 equiv).[11]

  • Solvent Addition: Add an anhydrous solvent such as DMSO.[11]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS. For less reactive substrates (like the 2-bromo derivative), gentle heating (e.g., 60°C) may be required.[11]

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and wash with a saturated aqueous solution of ammonium chloride. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue via column chromatography.

Conclusion and Practical Recommendations

The choice between 2-iodo- and 2-bromo-4-(trifluoromethyl)-1,3-thiazole in cross-coupling reactions has significant practical implications for the synthetic chemist. The superior reactivity of the iodo-derivative, grounded in the lower C-I bond dissociation energy, consistently allows for milder reaction conditions, shorter reaction times, and often higher yields.

For drug development professionals, this translates to more efficient and cost-effective synthetic routes, especially in the context of library synthesis and process scale-up. While the iodo-thiazole may have a higher initial procurement cost, the savings in terms of catalyst loading, energy consumption, and time can make it the more economical choice in the long run. The bromo-thiazole remains a viable option, particularly when the iodo-analogue is unavailable or when its higher reactivity is not required for a specific transformation. However, researchers should be prepared to employ more forcing conditions to achieve comparable results.

References

A Comparative Analysis of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole Derivatives and Known Inhibitors in Receptor Tyrosine Kinase Modulation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including anticancer and antimicrobial properties.[1][2] The introduction of a trifluoromethyl group can enhance the pharmacokinetic properties of a molecule, such as metabolic stability and membrane permeability.[3] This guide provides a comparative analysis of the biological activity of 2-iodo-4-(trifluoromethyl)-1,3-thiazole derivatives against established inhibitors, with a focus on their potential as modulators of Receptor Tyrosine Kinases (RTKs), a critical class of enzymes implicated in cancer progression.

The Rationale for Targeting Receptor Tyrosine Kinases

RTKs are cell surface receptors that play a pivotal role in cellular signaling pathways that govern cell growth, differentiation, and survival.[4] Dysregulation of RTK activity, often through overexpression or mutation, is a common driver of tumorigenesis, making them a prime target for anticancer therapies.[4] The Epidermal Growth Factor Receptor (EGFR) is a well-characterized RTK, and its inhibition has led to successful clinical outcomes in various cancers.[5] This guide will use EGFR as a primary example to contextualize the potential of novel thiazole derivatives.

The EGFR Signaling Pathway: A Closer Look

Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and inhibit apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR_inactive EGFR (monomer) EGFR_active EGFR (dimer) (phosphorylated) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation Grb2 Grb2/Sos EGFR_active->Grb2 PI3K PI3K EGFR_active->PI3K EGF EGF Ligand EGF->EGFR_inactive Binds Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds (serial dilutions) A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H Kinase_Inhibition_Assay A Prepare reaction mix: Kinase, Substrate, Buffer B Add test inhibitors (various concentrations) A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction D->E F Detect phosphorylated substrate E->F G Calculate IC50 values F->G

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2-iodo-4-(trifluoromethyl)-1,3-thiazole scaffold is a privileged building block. The trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and increased lipophilicity, while the thiazole ring is a common feature in a multitude of bioactive compounds. The carbon-iodine bond at the 2-position provides a reactive handle for the strategic introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount in achieving optimal yields, reaction times, and functional group tolerance. This guide offers a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound, supported by experimental insights to inform catalyst selection and reaction optimization.

The Strategic Importance of Catalyst Selection

The efficacy of a palladium-catalyzed cross-coupling reaction is dictated by a delicate interplay between the palladium precursor, the associated ligands, the base, and the solvent system. For a substrate like this compound, the electron-withdrawing nature of the trifluoromethyl group and the electronic properties of the thiazole ring can influence the reactivity of the C-I bond. Therefore, a judicious choice of catalyst is essential to navigate these electronic effects and potential steric hindrance.

This guide will explore the performance of commonly employed palladium catalysts, including those based on phosphine ligands and N-heterocyclic carbenes (NHCs), in the context of three key transformations: Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and hetero-biaryl linkages. The choice of catalyst can significantly impact the efficiency of this transformation with this compound.

Comparative Catalyst Performance in Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O1001280-90
PdCl₂(dppf)dppfCs₂CO₃DMF901285-95
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1008>90

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, air-sensitive but often effective catalyst. The triphenylphosphine ligands are relatively bulky and electron-rich, facilitating the oxidative addition of the aryl iodide. However, for challenging substrates, the dissociation of a phosphine ligand to generate the active 14-electron species can be slow.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This air-stable precatalyst is widely used for its reliability and broad functional group tolerance. The dppf ligand has a large bite angle, which promotes reductive elimination, the final step in the catalytic cycle. The use of a stronger base like cesium carbonate is often beneficial.

  • Pd(OAc)₂ / SPhos (Palladium(II) acetate / SPhos) : This combination represents a more modern and highly active catalytic system. SPhos is a bulky and electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination, often leading to higher yields and shorter reaction times, even at lower catalyst loadings.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove catalyst residues, washing with the organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Olefin Arylation for Diverse Architectures

The Heck reaction enables the coupling of aryl halides with alkenes, providing access to a wide range of substituted olefins. The regioselectivity and stereoselectivity of the Heck reaction are highly dependent on the catalyst and reaction conditions.

Comparative Catalyst Performance in Heck Reaction

For the Heck reaction of this compound with an alkene like styrene, catalyst selection is crucial for achieving high yields and controlling the formation of the desired (E)-isomer.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF1001670-85
Pd₂(dba)₃P(o-tol)₃NaOAcDMA1201280-90
Herrmann's PalladacycleNoneK₂CO₃NMP1208>90

Causality Behind Experimental Choices:

  • Pd(OAc)₂ / PPh₃ : A standard and cost-effective system. Triethylamine (Et₃N) acts as both a base and a reducing agent for the Pd(II) precatalyst. The phosphine ligand stabilizes the active Pd(0) species.

  • Pd₂(dba)₃ / P(o-tol)₃ : Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. The use of a more electron-rich and bulky ligand like tri(o-tolyl)phosphine can enhance the rate of oxidative addition.

  • Herrmann's Palladacycle : This is a highly stable and active palladacycle precatalyst. It often requires no additional phosphine ligand and can be effective at very low catalyst loadings, making it an attractive option for large-scale synthesis.

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., styrene, 1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)

  • Ligand (e.g., PPh₃, 0.04 equiv)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Degassed solvent (e.g., DMF, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute with an organic solvent and filter to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, leading to the formation of valuable arylalkyne building blocks. This reaction typically employs a dual catalytic system of palladium and copper.

Comparative Catalyst Performance in Sonogashira Coupling

The efficiency of the Sonogashira coupling of this compound with a terminal alkyne is sensitive to the choice of both the palladium and copper catalysts, as well as the base and solvent.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF60685-95
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDioxane80880-90
[DTBNpP]Pd(crotyl)ClNone (Copper-free)TMPDMSOrt2>90

Causality Behind Experimental Choices:

  • Pd(PPh₃)₂Cl₂ / CuI : The classic Sonogashira catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne.

  • Pd(OAc)₂ / PPh₃ / CuI : An in-situ generated catalyst system that offers flexibility in tuning the ligand-to-metal ratio.

  • [DTBNpP]Pd(crotyl)Cl : A modern, air-stable palladium precatalyst that enables highly efficient copper-free Sonogashira couplings at room temperature. The bulky di-tert-butylneopentylphosphine ligand promotes the reaction, and the use of a strong, non-nucleophilic base like 2,2,6,6-tetramethylpiperidine (TMP) is often beneficial.[1]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Degassed solvent (e.g., THF, 10 mL)

Procedure:

  • To a Schlenk flask, add the this compound, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base, followed by the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Catalytic Cycles and Workflow

To further elucidate the processes described, the following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition ArPd(II)(I)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition Ar-I 2-Iodo-4-(CF3)thiazole Ar-I->Oxidative_Addition Transmetalation ArPd(II)(Ar')L2 Oxidative_Addition->Transmetalation Transmetalation Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition ArPd(II)(I)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition Ar-I 2-Iodo-4-(CF3)thiazole Ar-I->Oxidative_Addition Migratory_Insertion R-CH2-CH(Ar)Pd(II)L2 Oxidative_Addition->Migratory_Insertion Migratory Insertion Alkene Alkene Alkene->Migratory_Insertion Beta_Hydride_Elimination Alkene Product Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd(0)L2 Base Base Base->Beta_Hydride_Elimination Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition ArPd(II)(I)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition Ar-I 2-Iodo-4-(CF3)thiazole Ar-I->Oxidative_Addition Transmetalation ArPd(II)(C≡CR)L2 Oxidative_Addition->Transmetalation Transmetalation Reductive_Elimination Ar-C≡CR Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Cu(I)X Cu(I)X Cu_Acetylide Cu-C≡CR Cu(I)X->Cu_Acetylide Alkyne R-C≡C-H Alkyne->Cu_Acetylide Cu_Acetylide->Transmetalation Base Base Base->Cu_Acetylide Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Solvent) reaction Reaction under Inert Atmosphere (Heating/Stirring) start->reaction monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

References

A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds from 2-Iodo-4-(Trifluoromethyl)-1,3-Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethyl-Thiazole Scaffold - A Privileged Motif with Analytical Challenges

The 2-iodo-4-(trifluoromethyl)-1,3-thiazole core is a highly valuable building block in modern medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity[1][2]. The thiazole ring itself is a key pharmacophore found in numerous approved drugs[3][4]. The C-2 iodo-substituent provides a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures[5][6].

However, the very features that make this scaffold attractive also introduce significant challenges in structural validation. The strong electron-withdrawing nature of the CF₃ group and the presence of multiple heteroatoms (N, S) influence the electronic environment, leading to complex and sometimes counter-intuitive spectroscopic data. Furthermore, the potential for regioisomeric products in certain reaction schemes necessitates a multi-faceted and rigorous analytical approach.

This guide provides a comprehensive, experience-driven comparison of analytical methodologies for the unambiguous structural determination of novel compounds synthesized from this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, establishing a self-validating workflow from initial synthesis to absolute structural confirmation.

Part 1: The Synthetic Landscape - How Reaction Choice Informs Structural Hypotheses

The primary route to derivatization of the this compound core is through transition metal-catalyzed cross-coupling reactions. The choice of coupling partner and reaction conditions provides the initial hypothesis for the structure of the resulting product. Understanding the mechanism of these reactions is the first step in the validation process.

The catalytic cycle for these reactions, typically involving a Palladium(0) active species, proceeds via oxidative addition, transmetalation, and reductive elimination[6][7]. This predictable mechanism strongly suggests that the new carbon-carbon or carbon-heteroatom bond will form exclusively at the C-2 position of the thiazole ring, where the iodine atom was located.

G cluster_reactions Common C-2 Coupling Reactions start 2-Iodo-4-(Trifluoromethyl) -1,3-Thiazole suzuki Suzuki Coupling R-B(OH)₂ start->suzuki Pd Catalyst, Base stille Stille Coupling R-Sn(Bu)₃ start->stille Pd Catalyst sonogashira Sonogashira Coupling Terminal Alkyne start->sonogashira Pd/Cu Catalyst, Base heck Heck Coupling Alkene start->heck Pd Catalyst, Base buchwald Buchwald-Hartwig Amine/Amide start->buchwald Pd Catalyst, Base prod_aryl 2-Aryl-Derivative suzuki->prod_aryl stille->prod_aryl prod_alkynyl 2-Alkynyl-Derivative sonogashira->prod_alkynyl prod_alkenyl 2-Alkenyl-Derivative heck->prod_alkenyl prod_amino 2-Amino-Derivative buchwald->prod_amino

Caption: Synthetic pathways from the this compound core.

ReactionNucleophileCatalyst SystemKey AdvantagesKey Disadvantages
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂)Pd(0) + BaseHigh functional group tolerance; commercially available reagents; non-toxic byproducts.Boronic acids can be unstable; requires a base which can cause side reactions.
Stille Organostannane (e.g., R-SnBu₃)Pd(0)Tolerant of many functional groups; mild reaction conditions.Toxicity of organotin reagents and byproducts; purification can be difficult[8].
Sonogashira Terminal AlkynePd(0) + Cu(I) + BaseDirect route to C(sp)-C(sp²) bonds; mild conditions.Requires exclusion of oxygen to prevent alkyne homocoupling.
Heck AlkenePd(0) + BaseForms C-C bonds with alkenes; good atom economy.Often has issues with regioselectivity and stereoselectivity.
Buchwald-Hartwig Amine or AmidePd(0) + Base + LigandPremier method for C-N bond formation; high functional group tolerance.Requires careful selection of ligand for optimal results.

This synthetic context is crucial. If a Suzuki coupling was performed with 4-methoxyphenylboronic acid, the expected product is 2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-thiazole. All subsequent analytical data must be evaluated against this hypothesis.

Part 2: The Analytical Workflow - A Multi-Technique Approach to Structural Confirmation

No single technique is sufficient for complete validation. A robust, self-validating workflow relies on the synergistic use of mass spectrometry and multinuclear NMR, culminating in X-ray crystallography for unambiguous proof when necessary.

G A Synthesized Crude Product B Purification (e.g., Column Chromatography, Recrystallization) A->B C High-Resolution Mass Spectrometry (HRMS) B->C Confirms Molecular Formula D Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B->D Provides Connectivity & Environment E Proposed Structure C->E D->E F Is the Structure Unambiguous? (e.g., No Regioisomers Possible) E->F G Single-Crystal X-ray Diffraction F->G No / Ambiguous H Confirmed Structure F->H Yes G->H Provides Absolute Proof

Caption: The integrated workflow for structural validation of novel compounds.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

Expertise & Experience: The first and most fundamental question is: "What is the elemental composition of the new compound?" Low-resolution MS provides the molecular weight, but HRMS provides the exact mass, typically to within 5 ppm. For molecules containing fluorine and sulfur, this is non-negotiable. The unique, non-integer masses of these atoms mean that an exact mass measurement can often distinguish between several plausible elemental formulas that have the same nominal mass.

Trustworthiness: A successful HRMS measurement provides a high-confidence filter. If the measured exact mass does not match the calculated exact mass of the hypothesized product from Part 1, the synthetic outcome must be immediately questioned.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard solution immediately prior to the analysis to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).

  • Data Acquisition: Acquire data in positive or negative ion mode, depending on the compound's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻. Acquire data over a relevant m/z range.

  • Analysis: Compare the measured monoisotopic mass of the molecular ion to the theoretically calculated mass for the proposed chemical formula. The mass error should be less than 5 ppm.

Multinuclear NMR Spectroscopy: The Connectivity Blueprint

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For trifluoromethylated thiazoles, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The presence of the CF₃ group introduces C-F and H-F couplings that provide invaluable structural information but also complicate the spectra[9][10].

Expertise & Experience: The key is to use the fluorine atom as a powerful analytical tool. The ¹⁹F nucleus is 100% abundant and highly sensitive, making ¹⁹F NMR a rapid and informative experiment[11]. Couplings between ¹⁹F and ¹³C nuclei can be observed over multiple bonds (typically up to 4 bonds), which helps to piece together the carbon skeleton in relation to the CF₃ group[10].

Trustworthiness: A complete and self-consistent assignment of all signals in the ¹H, ¹³C, and ¹⁹F spectra, supported by 2D correlation experiments (like HSQC and HMBC), provides an exceptionally high degree of confidence in the proposed structure. Discrepancies, such as an incorrect number of signals or unexpected coupling patterns, indicate an incorrect structural assignment.

TechniqueInformation Provided for CF₃-Thiazole DerivativesCausality & Rationale
¹H NMR Number of proton environments, chemical shifts (aromatic vs. aliphatic), multiplicity (spin-spin coupling with other protons).Provides the basic proton framework. The chemical shift of the thiazole H-5 proton is a key diagnostic signal.
¹³C NMR Number of carbon environments. Crucially, shows C-F coupling for the CF₃ carbon and the thiazole C-4 carbon.Confirms the carbon skeleton. The large ¹J(C-F) coupling (~270-280 Hz) for the CF₃ carbon and the smaller ²J(C-F) coupling (~35-40 Hz) for the C-4 carbon are unambiguous markers.
¹⁹F NMR A single, sharp signal (singlet, assuming no other fluorine atoms) for the CF₃ group.Confirms the presence and electronic environment of the CF₃ group. Its chemical shift is sensitive to the overall molecular structure.
2D NMR (HSQC, HMBC) Correlations between directly bonded C-H (HSQC) and long-range C-H (HMBC) atoms.Essential for definitively assigning which proton is attached to which carbon and for connecting different spin systems across the molecule. An HMBC correlation from the thiazole H-5 to the C-4 and C-2 carbons confirms the ring structure.

Experimental Protocol: Standard NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Note chemical shifts, integrals, and multiplicities.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled 1D fluorine spectrum. This is a quick experiment that confirms the CF₃ group's presence.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C. Look for the characteristic quartets caused by C-F coupling.

  • 2D NMR Acquisition: Acquire a ¹H-¹³C HSQC spectrum to correlate carbons with their attached protons. Acquire a ¹H-¹³C HMBC spectrum, optimized for long-range couplings (typically 8 Hz), to establish multi-bond connectivity.

  • Data Analysis: Use all spectra to build a self-consistent structural assignment. For example, the H-5 proton of the thiazole ring should show an HMBC correlation to the carbon of the new substituent at the C-2 position.

Single-Crystal X-ray Diffraction: The Final Arbiter

Expertise & Experience: While the combination of HRMS and NMR provides a structure beyond a reasonable doubt in most cases, it is still an inferential method. Single-crystal X-ray diffraction is the only technique that provides direct, unambiguous proof of molecular structure, including bond lengths, bond angles, and absolute stereochemistry (if applicable)[12][13]. It is the gold standard.

Trustworthiness: An X-ray crystal structure is considered definitive proof. It is particularly crucial in cases where regioisomerism is possible or where unexpected rearrangements may have occurred during synthesis[12]. For example, if a reaction could potentially yield substitution at the C-5 position instead of the C-2 position, only crystallography could easily and definitively distinguish between the two isomers.

Experimental Protocol: Growing and Analyzing Single Crystals

  • Crystal Growth (The Art): This is often the most challenging step. Common methods include:

    • Slow Evaporation: Dissolve the pure compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which the compound is insoluble. The vapor of the non-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The instrument will then rotate the crystal while irradiating it with X-rays, collecting a diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to give the final molecular structure[14].

Conclusion: An Integrated and Unimpeachable Validation Strategy

Validating the structure of novel compounds derived from this compound is not a checklist of techniques but an integrated intellectual process. The synthetic route provides a testable hypothesis. HRMS acts as the initial gatekeeper, confirming the elemental formula. A comprehensive suite of multinuclear 1D and 2D NMR experiments then provides a detailed blueprint of the atomic connectivity, which in most cases is sufficient for confident structural assignment. Finally, in cases of ambiguity or for compounds of particular significance (e.g., final drug candidates), single-crystal X-ray diffraction provides the ultimate, irrefutable proof of structure. By following this workflow, researchers can ensure the scientific integrity of their work and build a foundation of trust in their results.

References

A Researcher's Guide to Structure-Activity Relationships of 2-Substituted-4-(Trifluoromethyl)-1,3-Thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery. The introduction of a trifluoromethyl (CF3) group, particularly at the 4-position, has been shown to significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[4] This guide provides a comparative analysis of 2-substituted-4-(trifluoromethyl)-1,3-thiazole analogs, delving into their structure-activity relationships (SAR) across different therapeutic areas and offering insights into the experimental methodologies used for their synthesis and evaluation.

The Influence of the 2-Substituent on Biological Activity

The substituent at the 2-position of the 4-(trifluoromethyl)-1,3-thiazole ring plays a pivotal role in defining the compound's biological activity profile. Variations at this position can dramatically alter the molecule's potency, selectivity, and overall therapeutic potential.

Numerous studies have explored the anticancer potential of 2,4-disubstituted thiazole derivatives.[5][6][7] The SAR for anticancer activity in the context of 2-substituted-4-(trifluoromethyl)-1,3-thiazoles reveals several key trends. For instance, the presence of an amide linkage at the 2-position has been a fruitful area of investigation. In a series of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives, specific substitutions on the amide nitrogen led to significant insecticidal activity, with compounds 2F and 2H showing 80% and 100% control against the potato leafhopper, respectively.[8] While this study focused on insecticidal activity, the underlying principles of molecular recognition can often be extrapolated to other biological targets.

Another study on 2,4-disubstituted thiazoles as potential anticancer agents highlighted the importance of hydrophobic interactions for activity.[5] Molecular docking studies of a series of novel thiazole derivatives against EGFR (Epidermal Growth Factor Receptor) revealed that compounds with strong hydrophobic interactions exhibited higher binding affinities.[5]

Compound ID2-Substituent4-SubstituentBiological Activity (IC50)Target Cell LineReference
PVS 03 VariesVariesBest anticancer activityMDAMB-231[5]
4c 2-[4-Hydroxy-3-methoxybenzylidene hydrazinyl]5H-one2.57 ± 0.16 µMMCF-7[7]
4c 2-[4-Hydroxy-3-methoxybenzylidene hydrazinyl]5H-one7.26 ± 0.44 µMHepG2[7]
12d Phenyl5-(1,3,4-thiadiazole)0.82 µMHepG2[9]
12c Phenyl5-(1,3,4-thiadiazole)0.91 µMHepG2[9]

Table 1: Comparative anticancer activity of selected thiazole derivatives.

The thiazole nucleus is a prominent feature in many approved antimicrobial drugs.[10] SAR studies on antimicrobial thiazoles often reveal that the nature of the substituent at the 2-position is critical for activity. For example, the presence of a 2-amino group is a common motif in many biologically active thiazoles.[1] Modifications of this amino group can lead to compounds with potent and broad-spectrum antimicrobial activity.

In a study of 2,4-disubstituted thiazoles, it was found that the presence of electron-withdrawing groups, such as a nitro group, on a phenyl ring at the 2-position enhanced antibacterial activity.[11] Conversely, electron-donating groups like a methoxy group also showed significant activity, suggesting that a delicate electronic balance is crucial.[11]

Compound Series2-Substituent MoietyKey SAR FindingsTarget OrganismsReference
Arora et al. Substituted Phenyl-NO2 and -OCH3 groups at the para position improved activity.B. subtilis, E. coli, S. aureus, C. albicans, A. niger[11]
Desai et al. (4-(quinolin-3-yl)-1-amino-azetidin-2-one)More effective against Gram-negative strains.Gram-positive and Gram-negative bacteria[10]
Bondock and Fouda (N-allyl)-5-(2-pyrazolin-3-yl)Showed similar activities to ampicillin against certain strains.Gram-positive and Gram-negative bacteria, fungi[10]

Table 2: Summary of SAR for antimicrobial activity of 2-substituted thiazole analogs.

Experimental Protocols

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[12][13] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compounds, a trifluoromethylated α-haloketone is a key starting material.

Step-by-Step Methodology:

  • Reactant Preparation: An appropriate thioamide (R-C(S)NH2) and a 3-halo-1,1,1-trifluoroacetone are procured or synthesized.

  • Condensation Reaction: The thioamide and the α-haloketone are dissolved in a suitable solvent, such as ethanol or methanol.

  • Reaction Monitoring: The reaction mixture is typically heated under reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel.[14]

G thioamide Thioamide (R-C(S)NH2) reflux Reflux thioamide->reflux haloketone 3-Halo-1,1,1-trifluoroacetone haloketone->reflux solvent Ethanol/Methanol solvent->reflux tlc TLC Monitoring reflux->tlc workup Work-up & Purification tlc->workup product 2-R-4-(Trifluoromethyl)-1,3-thiazole workup->product

Caption: Hantzsch synthesis workflow.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[7]

  • Compound Treatment: The synthesized thiazole analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Thiazole Analogs compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: MTT assay workflow.

Concluding Remarks

The 2-substituted-4-(trifluoromethyl)-1,3-thiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The available data strongly suggest that the nature of the substituent at the 2-position is a critical determinant of biological activity. Future research should focus on a more systematic exploration of the chemical space around this position, guided by computational modeling and a deeper understanding of the target-ligand interactions. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of new analogs in this exciting class of compounds.

References

A Comparative Guide to the In Vivo Efficacy Assessment of Novel 2-Iodo-4-(trifluoromethyl)-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Navigating Preclinical Validation

The intersection of a trifluoromethyl group and a thiazole nucleus represents a fertile ground in medicinal chemistry. The trifluoromethyl moiety is prized for its ability to enhance metabolic stability, binding affinity, and membrane permeability, while the thiazole ring is a well-established "privileged substructure" found in numerous FDA-approved drugs, including anticancer and antimicrobial agents.[1][2][3][4][5] The further introduction of an iodine atom at the 2-position of the 4-(trifluoromethyl)-1,3-thiazole scaffold presents a unique chemical handle for further modification (e.g., via cross-coupling reactions) and may impart distinct pharmacological properties.

Currently, the scientific literature lacks published in vivo efficacy data for drug candidates derived directly from the 2-iodo-4-(trifluoromethyl)-1,3-thiazole core. This guide is therefore designed to serve as a forward-looking, comprehensive roadmap for researchers venturing into this novel chemical space. We will establish a framework for the rigorous in vivo evaluation of a hypothetical lead candidate, which we shall call Compound I-TFT , against relevant therapeutic areas where thiazole derivatives have shown promise: oncology and parasitic diseases.

This document provides field-proven insights and detailed, self-validating experimental protocols to guide the preclinical assessment of this promising, yet unexplored, class of compounds.

Part 1: The Therapeutic Potential of Compound I-TFT - A Mechanistic Rationale

The strategic inclusion of the trifluoromethyl group suggests that derivatives like Compound I-TFT are being designed for enhanced potency and improved pharmacokinetic profiles.[6] Thiazole-containing compounds often function as inhibitors of key signaling proteins. For instance, the approved drug Dasatinib, a thiazole derivative, is a potent inhibitor of multiple tyrosine kinases.[4] For the purpose of this guide, we will hypothesize two potential mechanisms of action for Compound I-TFT to illustrate its evaluation in two distinct disease contexts.

Hypothetical Target 1: Oncology - Inhibition of a Novel Tyrosine Kinase (nTK)

Many trifluoromethylated thiazole derivatives have been investigated for their anticancer properties, often targeting cellular proliferation pathways.[1][7][8] We will proceed with the hypothesis that Compound I-TFT is a potent inhibitor of a novel tyrosine kinase (nTK) overexpressed in a specific cancer type, such as non-small cell lung cancer (NSCLC).

Hypothetical Target 2: Parasitic Disease - Disruption of Parasite-Specific Metabolism

Thiadiazole and thiazole derivatives have demonstrated significant in vivo activity against parasites like Leishmania and Trypanosoma cruzi.[9][10][11] Our second hypothesis is that Compound I-TFT selectively inhibits a crucial metabolic enzyme in a parasite, for example, the trypanothione reductase in Leishmania amazonensis, leading to parasite death.[11]

Below is a conceptual workflow for the preclinical evaluation of Compound I-TFT.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Tolerability cluster_2 Phase 3: In Vivo Efficacy Modeling cluster_3 Phase 4: Pharmacodynamic & MoA Validation vitro_char Target ID & Potency (IC50) vitro_select Selectivity Profiling vitro_char->vitro_select vitro_adme ADME & Tox Screening vitro_select->vitro_adme pk_study Pharmacokinetic (PK) Studies (Mice/Rats) vitro_adme->pk_study dose_range Dose-Range Finding (MTD Assessment) pk_study->dose_range efficacy_cancer Oncology Model (NSCLC Xenograft) dose_range->efficacy_cancer efficacy_parasite Parasitology Model (Leishmaniasis) dose_range->efficacy_parasite pd_biomarker PD Biomarker Analysis (Tumor/Spleen) efficacy_cancer->pd_biomarker efficacy_parasite->pd_biomarker moa_confirm Mechanism of Action Confirmation pd_biomarker->moa_confirm

Caption: Preclinical in vivo evaluation workflow for Compound I-TFT.

Part 2: Comparative In Vivo Efficacy Study Designs

The core of this guide is the objective comparison of Compound I-TFT's performance against established standards of care. Below are detailed protocols for executing these studies.

Oncology: NSCLC Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Compound I-TFT in a human NSCLC tumor xenograft model in immunocompromised mice, compared to a standard-of-care tyrosine kinase inhibitor (e.g., Gefitinib).

Experimental Protocol:

  • Cell Culture: Culture A549 human NSCLC cells (or another relevant nTK-overexpressing line) under standard conditions.

  • Animal Model: Utilize 6-8 week old female athymic nude mice (e.g., NU/NU).

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ A549 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²). When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose + 0.2% Tween 80, oral gavage, daily)

    • Group 2: Compound I-TFT (Low Dose, e.g., 10 mg/kg, oral gavage, daily)

    • Group 3: Compound I-TFT (High Dose, e.g., 30 mg/kg, oral gavage, daily)

    • Group 4: Gefitinib (Positive Control, e.g., 25 mg/kg, oral gavage, daily)

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study duration is typically 21-28 days, or until tumors in the control group reach the predetermined endpoint size (~1500 mm³).

  • Endpoint & Analysis:

    • At the end of the study, euthanize mice and excise tumors for weight measurement and downstream pharmacodynamic analysis.

    • Primary efficacy endpoint: Tumor Growth Inhibition (TGI). TGI (%) = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

    • Statistical Analysis: Use one-way ANOVA with Dunnett's post-hoc test for comparison against the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)AdministrationMean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-p.o., q.d.1450 ± 120-+2.5 ± 1.0
Compound I-TFT 10p.o., q.d.870 ± 9540.0+1.8 ± 1.2
Compound I-TFT 30p.o., q.d.435 ± 6070.0-1.5 ± 1.5
Gefitinib25p.o., q.d.510 ± 7564.8-0.5 ± 1.3

(Note: Data shown is hypothetical for illustrative purposes.)

Antiparasitic: Leishmania amazonensis Murine Model

Objective: To assess the efficacy of Compound I-TFT in reducing parasite burden in a murine model of cutaneous leishmaniasis, benchmarked against the standard treatment, meglumine antimoniate. This model is based on established protocols for testing novel thiadiazole derivatives.[10]

Experimental Protocol:

  • Parasite Culture: Culture L. amazonensis promastigotes and obtain infectious metacyclic forms.

  • Animal Model: Utilize 6-8 week old female BALB/c mice, a susceptible strain for this infection.

  • Infection: Inject 1 x 10⁶ metacyclic promastigotes into the hind footpad of each mouse.

  • Treatment Initiation: Begin treatment 3-4 weeks post-infection, once lesions are established and measurable. Randomize mice into treatment groups (n=6-8 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., Saline, intraperitoneal, daily)

    • Group 2: Compound I-TFT (Low Dose, e.g., 5 mg/kg, intraperitoneal, daily)

    • Group 3: Compound I-TFT (High Dose, e.g., 15 mg/kg, intraperitoneal, daily)

    • Group 4: Meglumine Antimoniate (Positive Control, e.g., 20 mg/kg SbV, intraperitoneal, daily)

  • Efficacy Monitoring:

    • Measure lesion size (thickness and diameter) weekly using digital calipers.

    • Monitor body weight weekly to assess toxicity.

    • Treatment duration is typically 2-3 weeks.

  • Endpoint & Analysis:

    • Determine parasite burden in the infected footpad and the draining lymph node via limiting dilution assay or qPCR.

    • Primary efficacy endpoint: Reduction in parasite load compared to the vehicle control.

    • Statistical Analysis: Use the Mann-Whitney U test or one-way ANOVA on log-transformed parasite counts.

Data Presentation:

Treatment GroupDose (mg/kg)AdministrationMean Parasite Load (Footpad) ± SEM% ReductionMean Lesion Size (mm) ± SEM
Vehicle Control-i.p., q.d.6.5 x 10⁷ ± 1.2 x 10⁷-4.2 ± 0.5
Compound I-TFT 5i.p., q.d.2.1 x 10⁷ ± 0.8 x 10⁷67.72.8 ± 0.4
Compound I-TFT 15i.p., q.d.4.5 x 10⁶ ± 1.5 x 10⁶93.11.5 ± 0.3
Meglumine Antimoniate20i.p., q.d.8.9 x 10⁶ ± 2.1 x 10⁶86.31.9 ± 0.3

(Note: Data shown is hypothetical for illustrative purposes.)

Part 3: Validating Mechanism of Action In Vivo

Efficacy data alone is insufficient. A robust preclinical package must validate that the drug engages its intended target in the in vivo setting.

Pharmacodynamic (PD) Biomarker Analysis:

Following the efficacy study, tissues (tumors for oncology, spleen/infected tissue for parasitology) should be collected at specified time points after the final dose.

  • Oncology (nTK Inhibition): Prepare tumor lysates and perform Western blotting to measure the phosphorylation status of the target nTK and its downstream substrates (e.g., p-AKT, p-ERK). A dose-dependent decrease in phosphorylation would confirm target engagement.

  • Antiparasitic (Enzyme Inhibition): While direct enzyme activity measurement from infected tissue is challenging, one could measure levels of key metabolites upstream or downstream of the target enzyme using mass spectrometry-based metabolomics.

G cluster_0 Oncology PD Workflow Tumor Excised Tumor Lysate Homogenize & Prepare Lysate Tumor->Lysate Quant Protein Quantification Lysate->Quant WB Western Blot (p-nTK, nTK, p-AKT, etc.) Quant->WB Result Quantify Band Density (Target Engagement) WB->Result

Caption: Workflow for pharmacodynamic biomarker analysis in tumors.

References

Benchmarking the synthesis of 2-iodo-4-(trifluoromethyl)-1,3-thiazole against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Abstract

This compound is a critical building block in contemporary medicinal chemistry and materials science. Its unique trifluoromethyl and iodo functionalities provide a powerful scaffold for developing novel therapeutics and functional materials. The carbon-iodine bond, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide presents a comprehensive benchmark of the prevalent synthetic methodology for this compound—a Sandmeyer-type diazotization-iodination—against a plausible alternative, direct electrophilic iodination. We provide detailed, reproducible protocols, analyze the mechanistic underpinnings of each approach, and present a comparative analysis of their respective yields, scalability, and overall efficiency to guide researchers in their synthetic strategy.

Introduction

The synthesis of heteroaromatic compounds containing a trifluoromethyl (CF3) group is of paramount importance, as this moiety can significantly enhance metabolic stability, lipophilicity, and bioavailability in drug candidates.[2] When combined with a halogen, such as iodine, on the same aromatic scaffold, the resulting molecule becomes an exceptionally versatile intermediate. This compound is a prime example, offering a reactive site for further functionalization through well-established transformations like Suzuki, Sonogashira, and Heck cross-coupling reactions.[1]

However, the synthesis of such electron-deficient, halogenated heterocycles is not without challenges. The selection of an appropriate synthetic route is critical and depends on factors such as starting material availability, desired scale, and tolerance of other functional groups. This guide focuses on elucidating the most effective strategies for preparing this valuable compound.

Method 1: Diazotization-Iodination (Sandmeyer-Type Reaction)

The most established and reliable method for converting an aromatic primary amine to an aryl iodide is through the formation of a diazonium salt, followed by its displacement with an iodide nucleophile.[3] This Sandmeyer-type reaction is particularly well-suited for heterocyclic amines and is the benchmark against which other methods are compared.[4][5]

Mechanistic Rationale

The reaction proceeds in two key stages:

  • Diazotization: The starting material, 2-amino-4-(trifluoromethyl)-1,3-thiazole, is treated with nitrous acid (HNO₂) at low temperatures. Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid).[6] The primary amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield a stable heterocyclic diazonium salt. Maintaining a low temperature (0–5 °C) is crucial to prevent the premature decomposition of this intermediate.

  • Iodide Displacement: The diazonium salt is then introduced to a solution of potassium iodide (KI). Unlike Sandmeyer reactions for chlorides and bromides which often require a copper(I) catalyst, the iodination reaction typically proceeds without a catalyst.[3] The iodide ion acts as a nucleophile, displacing the diazonium group (which is released as nitrogen gas, N₂), to form the final product.

Experimental Protocol: Synthesis via Diazotization

Materials:

  • 2-Amino-4-(trifluoromethyl)-1,3-thiazole (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Potassium Iodide (KI) (1.5 eq)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazonium Salt Formation:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, slowly add concentrated sulfuric acid to a cooled (0 °C) suspension of 2-amino-4-(trifluoromethyl)-1,3-thiazole in deionized water. Maintain the temperature below 10 °C during the addition.

    • Cool the resulting solution to 0–5 °C in an ice-salt bath.

    • Dissolve sodium nitrite in a minimal amount of cold deionized water and add it dropwise to the amine solution via the addition funnel. The rate of addition should be controlled to keep the internal temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide in deionized water.

    • Slowly add the prepared diazonium salt solution to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed. Control the addition rate to manage the effervescence.

    • Allow the reaction mixture to warm to room temperature and stir for 2–4 hours until gas evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to afford this compound as an off-white to light brown solid.[7]

Workflow Diagram

G cluster_diazotization Part 1: Diazotization cluster_displacement Part 2: Iodide Displacement cluster_workup Part 3: Work-up & Purification A Suspend 2-amino-4-(trifluoromethyl) -1,3-thiazole in H2O B Add conc. H2SO4 (Keep < 10°C) A->B C Cool to 0-5°C B->C D Dropwise add NaNO2(aq) (Keep < 5°C) C->D E Stir 30 min at 0-5°C D->E G Slowly add diazonium salt to KI solution E->G Diazonium Salt Intermediate F Prepare KI(aq) solution F->G H Warm to RT, stir 2-4h G->H I Extract with Diethyl Ether H->I J Wash (NaHCO3, H2O, Brine) I->J K Dry (MgSO4) & Concentrate J->K L Purify (Column Chromatography) K->L M 2-Iodo-4-(trifluoromethyl) -1,3-thiazole L->M Final Product

Caption: Workflow for the synthesis of this compound via diazotization.

Method 2: Direct Electrophilic Iodination (Alternative Approach)

An alternative strategy involves the direct iodination of a suitable 4-(trifluoromethyl)-1,3-thiazole precursor. This approach avoids the generation of the potentially unstable diazonium salt intermediate. However, it relies on the regioselective installation of iodine at the C2 position, which can be challenging due to the electronic nature of the thiazole ring.

Mechanistic Rationale

This reaction follows a standard electrophilic aromatic substitution mechanism. An iodinating agent, such as iodine monochloride (ICl) or molecular iodine (I₂) activated by an oxidizing agent, generates a potent electrophile (I⁺). The electron-rich thiazole ring attacks this electrophile, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the iodinated product. The primary challenge is achieving selectivity for the C2 position over the C5 position, which is often influenced by the directing effects of substituents and the reaction conditions.

Experimental Protocol: Direct Iodination

Materials:

  • 4-(Trifluoromethyl)-1,3-thiazole (1.0 eq)

  • Molecular Iodine (I₂) (1.2 eq)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (1.5 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a solution of 4-(trifluoromethyl)-1,3-thiazole in trifluoroacetic acid, add molecular iodine and ammonium persulfate.

    • Heat the mixture to 60 °C and stir for 12–24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench by pouring it into an ice-cold saturated solution of sodium thiosulfate to neutralize unreacted iodine.

    • Basify the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to isolate the desired product.

Comparative Analysis

To provide a clear benchmark, the two synthetic routes are compared based on several key performance indicators relevant to a research and development setting.

ParameterMethod 1: Diazotization-IodinationMethod 2: Direct IodinationJustification & Field Insights
Typical Yield 60-75%30-50%The diazotization route is generally more efficient and higher-yielding due to the clean conversion of the amine to the diazonium salt and subsequent high-fidelity displacement. Direct iodination often suffers from lower conversion and the formation of regioisomeric byproducts.
Starting Material 2-Amino-4-(trifluoromethyl)-1,3-thiazole4-(Trifluoromethyl)-1,3-thiazoleThe amino-thiazole precursor is readily accessible via established Hantzsch thiazole synthesis or from other commercial sources.[8][9] The unsubstituted thiazole may be less common or require an additional synthetic step.
Regioselectivity ExcellentModerate to PoorThe diazotization method offers absolute regiocontrol, as the iodine is introduced specifically at the position of the former amino group. Direct iodination can lead to mixtures of C2- and C5-iodinated products, complicating purification.
Scalability GoodModerateWhile the diazotization requires careful temperature control, the procedure is well-established and scalable. Direct iodination using strong oxidizers and acidic solvents can present challenges on a larger scale.
Safety & Handling Requires handling of potentially unstable diazonium salts and strong acids. Low-temperature control is critical.Involves strong oxidizing agents and corrosive trifluoroacetic acid.Both methods require appropriate safety precautions. The primary hazard in Method 1 is the thermal instability of the diazonium intermediate, whereas Method 2 involves handling potent oxidizers.
Reaction Time 4-6 hours12-24 hoursThe diazotization pathway is significantly faster, making it more suitable for rapid synthesis cycles.

Decision Framework for Method Selection

The choice of synthetic route is a critical decision driven by project goals. The following diagram illustrates a logical framework for this selection process.

G Start Start: Need for 2-Iodo-4-(CF3)-thiazole Q1 High Yield & Purity Paramount? Start->Q1 Method1 Choose Method 1: Diazotization-Iodination Q1->Method1 Yes Q2 Is 2-Amino-4-(CF3)-thiazole Readily Available? Q1->Q2 No Method2 Consider Method 2: Direct Iodination Constraint Constraint: May require synthesis of starting material Method2->Constraint Q2->Method1 Yes Q2->Method2 No

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Iodo-4-(Trifluoromethyl)-1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-iodo-4-(trifluoromethyl)-1,3-thiazole scaffold represents a promising starting point in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer properties.[1][2][3][4][5] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the iodo-substituent provides a versatile synthetic handle for further chemical elaboration through cross-coupling reactions.[6] However, as with any novel chemical series, particularly those targeting highly conserved protein families like kinases, a deep understanding of compound selectivity is not just advantageous—it is imperative for successful drug development.

This guide provides a comprehensive, technically-grounded framework for establishing the cross-reactivity profile of this specific thiazole series. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to de-risking these promising compounds.

The Inherent Challenge: Kinase Inhibitor Selectivity

Many small molecule inhibitors achieve their effect by competing with adenosine triphosphate (ATP) for the enzyme's binding pocket. Within the human kinome, which comprises over 500 protein kinases, this ATP pocket is highly conserved.[7][8][9] This conservation is the primary reason that achieving selectivity is a significant challenge; a compound designed for one kinase can inadvertently bind to dozens of others.[10] This "off-target" activity can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology where inhibiting multiple targets is therapeutically advantageous.[8][11][12] Therefore, early, comprehensive, and quantitative assessment of cross-reactivity is a cornerstone of modern drug discovery.[7][13]

Designing a Robust Profiling Cascade: From Primary Target to Kinome-Wide Selectivity

A tiered, logical progression of experiments is the most efficient method to build a comprehensive selectivity profile. The goal is to gain maximum information at each stage to make informed decisions about which compounds to advance.

Stage 1: Foundational Potency and Broad Kinome Profiling

The initial step is to screen promising derivatives at a single, high concentration (typically 1-10 µM) against the broadest commercially available kinase panel. Using a large panel of over 300 kinases is critical, as small, focused panels can provide a misleadingly clean profile and fail to identify unexpected off-target interactions.[14][15]

Two primary technologies dominate this space:

  • Competition Binding Assays (e.g., KINOMEscan™): These platforms measure the ability of a test compound to displace a tagged, active-site-directed ligand from the kinase. The readout is a binding constant (Kd) or percent of control, and it is independent of enzymatic activity.[16] This method is excellent for identifying direct physical interactions.

  • Biochemical Activity Assays (e.g., ADP-Glo™, Z'-LYTE™): These assays measure the direct inhibition of a kinase's catalytic function—its ability to phosphorylate a substrate.[17] It is crucial to consider the ATP concentration used in these assays. Screening at both a low concentration (near the Km for ATP) and a high, physiological concentration (~1 mM) can reveal if a compound's potency is highly dependent on ATP competition.[18][19]

G cluster_0 Stage 1: Initial Broad Profiling cluster_1 Stage 2: Dose-Response & Safety cluster_2 Stage 3: Decision Making Compound Thiazole Derivative Screen Broad Kinome Screen (>300 kinases, 1µM) Compound->Screen Data Initial Hit List (% Inhibition Data) Screen->Data IC50 IC50/Kd Determination (Primary & Key Off-Targets) Data->IC50 Safety Broad Safety Panel (GPCRs, Ion Channels, etc.) Data->Safety Profile Comprehensive Selectivity Profile IC50->Profile Safety->Profile Advance Advance to Cellular Models Profile->Advance Optimize Optimize for Selectivity Profile->Optimize Terminate Terminate (Poor Profile) Profile->Terminate

Caption: High-level workflow for cross-reactivity profiling.

Stage 2: Secondary Pharmacology & Safety Screening

A compound's cross-reactivity is not limited to the kinome. Unintended interactions with other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, are a common source of clinical adverse events.[20][21] Submitting compounds that pass the initial kinome screen to a broad secondary pharmacology panel (often called a "safety panel") is a cost-effective strategy to flag potential liabilities early.[21][22] Commercial panels like the SafetyScreen44 or InVEST44 provide a standardized set of assays against targets with known clinical adverse drug reaction associations.[20][21][22][23]

Data Presentation and Quantitative Comparison

To objectively compare derivatives, raw data must be processed into quantitative metrics and presented clearly. Let's consider a hypothetical this compound derivative, CPD-TZ1 , and compare it to two well-characterized (but illustrative) kinase inhibitors: "Promiscuous-Inhibitor" and "Selective-Inhibitor".

Table 1: Comparative Kinome Profiling Data (% Inhibition at 1 µM)

Kinase TargetGroupCPD-TZ1Promiscuous-InhibitorSelective-Inhibitor
AURKA TK99% 98%3%
AURKB TK98% 97%5%
VEGFR2 TK85%95%2%
PDGFRβ TK79%92%1%
SRC TK45%88%95%
ABL1 TK30%85%10%
MAPK1 CMGC15%75%4%
CDK2 CMGC12%72%6%
ROCK1 AGC8%65%1%
PKA AGC5%55%3%

Data is illustrative. TK: Tyrosine Kinase; CMGC, AGC: Other kinase groups.

Quantifying Selectivity

Visual inspection of tables is useful, but quantitative metrics are required for objective compound ranking.

  • Selectivity Score (S-score): This is the simplest metric, calculated by dividing the number of kinases inhibited past a certain threshold by the total number of kinases tested.[8][14][24] For example, S(>90% @ 1µM) counts kinases inhibited by more than 90%. A lower score indicates higher selectivity.

  • Gini Coefficient: Adapted from economics, the Gini coefficient measures the distribution of inhibition across the kinome. A score of 1 represents perfect selectivity (one target inhibited), while a score of 0 represents perfectly non-selective inhibition (all targets inhibited equally).[15]

Table 2: Calculated Selectivity Metrics

CompoundS-score (inh > 80%)Gini CoefficientInterpretation
CPD-TZ10.007 (3/450)0.78Moderately Selective
Promiscuous-Inhibitor0.156 (70/450)0.35Low Selectivity
Selective-Inhibitor0.002 (1/450)0.95High Selectivity

Calculations based on a hypothetical 450-kinase panel where most kinases showed <10% inhibition.

From this analysis, CPD-TZ1 emerges as a moderately selective compound primarily targeting the Aurora kinase family, with significant off-target activity against VEGFR2 and PDGFRβ. This profile is far superior to the "Promiscuous-Inhibitor" but less specific than the "Selective-Inhibitor" which is highly focused on SRC. This quantitative profile allows the project team to decide whether this level of selectivity is acceptable for the therapeutic indication or if further medicinal chemistry efforts are needed to reduce VEGFR/PDGFR activity.

Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol describes a self-validating system for determining the IC50 value of a test compound against a specific kinase.

A. Principle

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal. The assay is performed in two steps: first, the kinase reaction, followed by the addition of ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP concentration.

B. Materials & Reagents

  • Kinase: Purified, active enzyme (e.g., AURKA)

  • Substrate: Appropriate peptide or protein substrate for the kinase

  • Test Compound: this compound derivative, serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA

  • ATP Solution: Prepared in kinase buffer to desired concentration (e.g., 10 µM).

  • Plates: White, opaque 384-well assay plates

  • Luminometer

C. Step-by-Step Methodology

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Using an acoustic liquid handler, dispense 10 nL of each dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup:

    • Add 2.5 µL of a 2X kinase/substrate solution (prepared in kinase buffer) to each well.

    • Initiate the reaction by adding 2.5 µL of a 2X ATP solution. The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the DMSO control wells).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete all remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start plate_cpd Dispense Serial Dilution of Compound start->plate_cpd add_kinase Add Kinase/ Substrate Mix plate_cpd->add_kinase add_atp Initiate with ATP Incubate 60 min add_kinase->add_atp add_adpglo Add ADP-Glo™ Reagent (Stop Reaction) Incubate 40 min add_atp->add_adpglo add_detect Add Detection Reagent (Generate Signal) Incubate 30 min add_adpglo->add_detect read_lum Read Luminescence add_detect->read_lum analyze Calculate IC50 read_lum->analyze end End analyze->end

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Conclusion

The systematic profiling of this compound derivatives is a data-driven process essential for mitigating risk and unlocking their full therapeutic potential. By moving from broad, single-point screening across the kinome to quantitative IC50 determination and comprehensive safety panel assessment, researchers can build a detailed and objective understanding of a compound's selectivity. The use of standardized quantitative metrics like the S-score and Gini coefficient allows for the direct comparison of derivatives, enabling project teams to select candidates with the highest probability of success. This rigorous, multi-faceted approach ensures that decisions are based not on limited data, but on a holistic and scientifically sound cross-reactivity profile.

References

The Fluorine Advantage: A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Thiazole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is a cornerstone of drug discovery. The thiazole ring, a privileged five-membered heterocycle, is a common feature in numerous pharmacologically active compounds.[1] Its utility is often enhanced through the introduction of specific functional groups designed to modulate physicochemical properties and biological activity. Among these, the trifluoromethyl (CF3) group stands out as a powerful tool for optimizing drug candidates.[2] This guide provides an in-depth comparative analysis of trifluoromethylated versus non-fluorinated thiazole derivatives, offering experimental data and mechanistic insights to inform rational drug design.

The Power of Trifluoromethylation: More Than Just a Steric Bioisostere

The trifluoromethyl group is frequently employed as a bioisostere for a methyl group or a chlorine atom.[2] However, its influence extends far beyond simple steric replacement. The unique properties of the CF3 group profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[3]

Key Physicochemical Impacts of the Trifluoromethyl Group:

  • Enhanced Lipophilicity: The CF3 group significantly increases a molecule's lipid solubility, which can improve its absorption, distribution, and ability to cross biological membranes.[2]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation.[2] Replacing a metabolically vulnerable methyl group with a CF3 group can substantially increase a drug's half-life.

  • Increased Target Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the thiazole ring, leading to more potent interactions with biological targets.[2] This can enhance binding affinity and selectivity.

  • Modulation of pKa: The introduction of a CF3 group can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state and bioavailability.

These attributes make the trifluoromethyl group a highly attractive substituent for medicinal chemists seeking to fine-tune the properties of thiazole-based drug candidates.

Comparative Bioactivity: A Data-Driven Look at the Fluorine Effect

The true measure of the trifluoromethyl group's impact lies in direct comparisons of the bioactivity of fluorinated and non-fluorinated analogs. The following sections present quantitative data across several key therapeutic areas.

Anticancer Activity

The introduction of a trifluoromethyl group has been shown to significantly enhance the anticancer potency of thiazole derivatives.

Table 1: Comparative Anticancer Activity of Trifluoromethylated vs. Non-Fluorinated Thiazole Analogs

Compound PairTarget/Cell LineTrifluoromethylated Analog IC50Non-Fluorinated Analog IC50Fold ImprovementReference
Thiazolo[4,5-d]pyrimidinesMelanoma (C32)24.4 µM--[3]
Thiazolo[4,5-d]pyrimidinesMelanoma (A375)25.4 µM--[3]

Note: Direct non-fluorinated analog data was not provided in the source, but the study highlights the potent activity of the trifluoromethylated compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives can also be significantly boosted by trifluoromethylation, often through enhanced inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).

Table 2: Comparative Anti-inflammatory Activity of Trifluoromethylated vs. Non-Fluorinated Thiazole Analogs

Compound PairTarget EnzymeTrifluoromethylated Analog IC50Non-Fluorinated Analog IC50Fold ImprovementReference
Pyrazole-Thiazole HybridsCOX-22.65 µMNot specified-[4]
Thioxanthone DerivativesCOX-225.9 - 27.1 nMNot specified-[5]

Note: While direct non-fluorinated analogs were not always tested side-by-side, these studies emphasize the high potency achieved with trifluoromethyl substitution.

Antimicrobial Activity

The antimicrobial efficacy of thiazole compounds against various bacterial and fungal pathogens can be improved with the incorporation of a trifluoromethyl group.

Table 3: Comparative Antimicrobial Activity of Trifluoromethylated vs. Non-Fluorinated Thiazole Analogs

Compound PairTarget OrganismTrifluoromethylated Analog MICNon-Fluorinated Analog MICFold ImprovementReference
Pyrazole DerivativesS. aureus3.12 µg/mL--[6]
Pyrazole DerivativesE. faecium0.78 µg/mL--[6]

Note: The referenced study highlights the potent activity of the trifluoromethyl-substituted derivative, though a direct comparison with a non-fluorinated analog was not provided.

Mechanistic Insights and Signaling Pathways

The enhanced bioactivity of trifluoromethylated thiazoles can often be traced to their improved interaction with specific biological targets within key signaling pathways. For instance, in cancer, these compounds may exhibit enhanced inhibition of protein kinases or other enzymes crucial for tumor growth and survival.

Caption: Generalized signaling pathway illustrating potential points of inhibition by trifluoromethylated thiazole derivatives.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the compounds discussed in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[7]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 1.5h E->F G Add DMSO F->G H Incubate for 15 min G->H I Measure absorbance at 492 nm H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Enzyme Inhibition: In Vitro COX-2 Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (0.1M Tris-HCl, pH 8.0, containing 5mM EDTA and 2mM phenol), COX-2 enzyme solution, heme, and the test compound solution (dissolved in DMSO).[8]

  • Incubation: In a reaction tube, combine 960 µL of the reaction buffer, 10 µL of COX-2 enzyme, 10 µL of heme, and 10 µL of the test compound solution. Incubate for 10 minutes at 37°C.[8]

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to initiate the reaction.

  • Reaction Termination: After a specific time, stop the reaction by adding 50 µL of 1M HCl.[8]

  • Detection: The product, PGF2α, is measured by enzyme immunoassay (EIA).[8]

Enzyme Inhibition: Carbonic Anhydrase Assay

This colorimetric assay is used to determine the inhibitory activity of compounds against carbonic anhydrase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer, a solution of the carbonic anhydrase enzyme, the test inhibitor, and the substrate (p-nitrophenyl acetate, p-NPA).

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the inhibitor.

  • Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the p-NPA substrate to start the reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at approximately 400 nm over time, which corresponds to the formation of the yellow product, 4-nitrophenol.

Conclusion: A Strategic Imperative for Drug Discovery

The strategic incorporation of a trifluoromethyl group into a thiazole scaffold is a well-validated approach for enhancing biological activity and optimizing pharmacokinetic properties. The experimental data clearly demonstrates that trifluoromethylated thiazoles often exhibit significantly greater potency as anticancer, anti-inflammatory, and antimicrobial agents compared to their non-fluorinated counterparts. By understanding the fundamental physicochemical principles behind this "fluorine advantage" and employing robust experimental protocols for bioactivity assessment, researchers can more effectively design and develop novel thiazole-based therapeutics with improved efficacy and clinical potential.

References

Head-to-head comparison of different synthetic pathways to 4-(trifluoromethyl)-1,3-thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(Trifluoromethyl)-1,3-thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in designing bioactive molecules. When substituted with a trifluoromethyl (CF₃) group, the therapeutic potential of these compounds is often enhanced. The CF₃ group is a powerful modulator of molecular properties; its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Consequently, the development of efficient and versatile synthetic routes to 4-(trifluoromethyl)-1,3-thiazoles is of paramount importance to researchers in drug discovery and development.

This guide provides a head-to-head comparison of the primary synthetic strategies for accessing this valuable heterocyclic core. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and offer a critical evaluation of each pathway's strengths and weaknesses to inform your synthetic planning.

Strategy 1: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains the most classic and widely utilized method for constructing the thiazole ring.[3] The reaction involves the condensation of an α-haloketone with a thioamide or a related thiourea derivative.[4] For the synthesis of 4-(trifluoromethyl)thiazoles, the key precursor is a trifluoromethyl-substituted α-haloketone, most commonly 3-bromo-1,1,1-trifluoroacetone.[5]

Mechanistic Rationale

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone (an Sₙ2 reaction).

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring.[6]

Visualizing the Hantzsch Pathway

Hantzsch_Synthesis Start_A α-Haloketone (3-Bromo-1,1,1-trifluoroacetone) Intermediate S-Alkylation Intermediate Start_A->Intermediate + Start_B Thioamide (e.g., Thioacetamide) Start_B->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Condensation Product 4-(Trifluoromethyl)-1,3-thiazole Cyclization->Product - H₂O (Dehydration)

Caption: General workflow of the Hantzsch thiazole synthesis.

Representative Experimental Protocol

This protocol describes the synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole.

Materials:

  • 3-Bromo-1,1,1-trifluoroacetone (1.0 equiv.)[7]

  • Thioacetamide (1.1 equiv.)

  • Absolute Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.1 equiv.) in absolute ethanol.

  • To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any HBr formed, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-methyl-4-(trifluoromethyl)-1,3-thiazole.

Strategy 2: [3+2] Cycloaddition Reactions

A more modern and convergent approach to thiazole synthesis involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For trifluoromethylthiazoles, this often involves generating a trifluoroacetonitrile (CF₃CN) species in situ to act as the 2-π component, which then reacts with a suitable 1,3-dipole containing the S-C-N fragment.[8]

Mechanistic Rationale

This pathway leverages the reactivity of 1,3-dipoles, such as pyridinium 1,4-zwitterionic thiolates or nitrile imines.[8][9] For instance, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime can serve as a precursor to trifluoroacetonitrile (CF₃CN). In the presence of a base, the 1,3-dipole is generated and reacts with CF₃CN in a concerted or stepwise cycloaddition to form the five-membered thiazole ring. This method offers excellent control over regioselectivity, often yielding a single isomer.

Visualizing the [3+2] Cycloaddition Pathway

Cycloaddition Dipole_Precursor 1,3-Dipole Precursor (e.g., Zwitterionic Thiolate) Reaction_Step [3+2] Cycloaddition Dipole_Precursor->Reaction_Step Base Dipolarophile_Precursor CF₃CN Precursor (e.g., Trifluoroacetaldehyde Oxime) Dipolarophile_Precursor->Reaction_Step Generates CF₃CN Product Substituted (Trifluoromethyl)thiazole Reaction_Step->Product

Caption: General workflow for [3+2] cycloaddition synthesis.

Representative Experimental Protocol

This protocol is adapted from the synthesis of 2-(trifluoromethyl)thiazoles and illustrates the general principle.[8]

Materials:

  • Pyridinium 1,4-zwitterionic thiolate (1.0 equiv.)

  • 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime (1.5 equiv.)

  • Triethylamine (NEt₃) (2.0 equiv.)

  • Dichloromethane (CH₂Cl₂) (as solvent)

Procedure:

  • To a solution of the pyridinium 1,4-zwitterionic thiolate (1.0 equiv.) in dichloromethane, add the 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (1.5 equiv.).

  • Add triethylamine (2.0 equiv.) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 2-(trifluoromethyl)thiazole product.

Strategy 3: One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials.[10][11] This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

Mechanistic Rationale

The mechanism of an MCR is often a domino sequence of reactions. For thiazole synthesis, a modified Hantzsch-type approach can be employed in a one-pot fashion.[11] For example, an α-haloketone, a sulfur source (like thiosemicarbazide), and a third component (such as a carbonyl compound) can react sequentially without the need for isolating intermediates. The initial Hantzsch condensation forms a reactive thiazole intermediate, which immediately reacts with the third component to yield the final, more complex product.

Visualizing the Multicomponent Pathway

MCR cluster_0 One-Pot Reaction Vessel Start_A Component A (α-Haloketone) Product Complex Thiazole Derivative Start_A->Product Domino Sequence Start_B Component B (Sulfur Source) Start_B->Product Start_C Component C (Carbonyl) Start_C->Product CH_Func Start Pre-formed Thiazole Ring Reaction Radical C-H Trifluoromethylation Start->Reaction Reagent CF₃ Radical Source + Oxidant Reagent->Reaction Product Trifluoromethylated Thiazole Reaction->Product

References

Safety Operating Guide

Navigating the Synthesis Frontier: A Guide to Safely Handling 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher shaping the future of pharmaceuticals and advanced materials, the introduction of novel building blocks like 2-Iodo-4-(trifluoromethyl)-1,3-thiazole (CAS No. 864376-14-7) is a gateway to untapped potential. The unique combination of a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a thiazole scaffold makes it a valuable synthon. However, its handling demands a meticulous and informed approach to safety. This guide provides the essential operational and disposal protocols to ensure both the integrity of your research and the safety of your laboratory personnel.

Hazard Assessment: An In-depth Analysis

Based on the safety data for analogous compounds such as (4-(Trifluoromethyl)thiazol-2-yl)methanamine and 1-iodo-4-(trifluoromethyl)benzene, researchers should assume that this compound presents the following risks:

  • Acute Toxicity : Likely to be harmful or toxic if swallowed, in contact with skin, or inhaled.

  • Skin Corrosion/Irritation : Expected to cause skin irritation.

  • Serious Eye Damage/Irritation : Expected to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.

Table 1: Inferred Hazard Profile

Hazard ClassificationInferred GHS CategoryBasis for Inference
Acute Toxicity, OralCategory 4Analogy with trifluoromethyl- and iodo-aromatic compounds.
Acute Toxicity, DermalCategory 4Analogy with trifluoromethyl- and iodo-aromatic compounds.
Acute Toxicity, InhalationCategory 4Analogy with trifluoromethyl- and iodo-aromatic compounds.
Skin IrritationCategory 2Common hazard for halogenated and trifluoromethylated heterocycles.
Eye IrritationCategory 2ACommon hazard for halogenated and trifluoromethylated heterocycles.
Specific Target Organ ToxicityCategory 3 (Respiratory)Common hazard for volatile or dusty organic compounds.

It is imperative to handle this compound with the assumption of these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.

  • Hand Protection : Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon known or suspected contact with the compound. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement.[1] For procedures with a higher risk of splashing or aerosol generation (e.g., transfers, solution preparation), a face shield must be worn in conjunction with goggles.[1]

  • Body Protection : A flame-resistant laboratory coat is essential. For larger quantities or procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.

PPE_Workflow cluster_ppe Mandatory PPE for Handling this compound Hand Hand Protection (Double Nitrile Gloves) Eye Eye/Face Protection (Goggles + Face Shield) Hand->Eye Body Body Protection (Lab Coat + Apron) Eye->Body Respiratory Respiratory Protection (Chemical Fume Hood) Body->Respiratory End Procedure Complete Respiratory->End Start Initiate Handling Procedure Start->Hand

Caption: Mandatory PPE workflow for handling this compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical handling protocol is paramount. The reactivity of the iodo-group and the potential hazards of the compound necessitate careful planning and execution.

Storage and Preparation
  • Storage : As recommended by suppliers, this compound should be stored in a freezer at temperatures under -20°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[2]

  • Preparation :

    • Before removal from the freezer, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which could lead to degradation.

    • All manipulations of the solid compound must be performed in a chemical fume hood.

    • Use spark-proof tools and equipment.

    • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

Weighing and Transfer
  • Don all required PPE as outlined in Section 2.

  • Perform all weighing and transfer operations within a chemical fume hood.

  • Use a dedicated, clean set of spatulas and weighing paper for this compound.

  • To minimize dust generation, handle the solid gently.

  • Close the primary container immediately after dispensing the required amount.

  • Clean any residual solid from the spatula and weighing paper using a solvent-moistened wipe (e.g., with ethanol or isopropanol), and dispose of the wipe as hazardous waste.

Dissolution and Reaction
  • Add the solid to the reaction vessel containing the solvent slowly and carefully within the fume hood.

  • If the dissolution is exothermic, ensure the vessel is in an appropriate cooling bath.

  • The C2 position on the thiazole ring, where the iodine is located, is electron-deficient and susceptible to nucleophilic attack.[3] Be mindful of this reactivity when planning your synthesis.

  • The compound is incompatible with strong oxidizing agents.[4] Avoid their presence unless they are a required part of the reaction, in which case, extreme caution and controlled addition are necessary.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of this compound and any materials contaminated with it is a critical final step to ensure laboratory and environmental safety.

Waste Segregation
  • Halogenated Organic Waste : All waste containing this compound, including unused solid, reaction residues, and solutions, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[5][6]

  • Contaminated Solids : Disposable labware (e.g., pipette tips, weighing paper, gloves, wipes) that has come into contact with the compound must be collected in a separate, sealed, and clearly labeled bag or container for solid hazardous waste.

Disposal_Plan cluster_waste Waste Segregation for this compound Source Waste Generation (Unused solid, solutions, contaminated labware) Halogenated Halogenated Organic Waste Container Source->Halogenated Liquids & Residues Solid Contaminated Solid Waste Container Source->Solid Solids (Gloves, Wipes, etc.)

Caption: Waste segregation plan for this compound.

Decontamination
  • Glassware that has been in contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) three times. The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the glassware can be washed using standard laboratory procedures.

Spill Management
  • Small Spills (in a fume hood) :

    • Ensure the fume hood is operating correctly.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbent material into a designated container for hazardous waste.

    • Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional environmental health and safety (EHS) office immediately.

    • Prevent the spill from entering drains.

By integrating these safety and handling protocols into your standard operating procedures, you can confidently and responsibly explore the synthetic utility of this compound. Your commitment to safety is the foundation of groundbreaking and reproducible research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.